4-(Pyrazin-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-pyrazin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPWSHQDSVIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594715 | |
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874792-15-1 | |
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Potential of 4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Fusion of Pyrazine and Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. The "4-(Pyrazin-2-yl)pyrimidin-2-amine" core represents a compelling example of this approach, merging the functionalities of pyrazine and pyrimidine rings to create a versatile platform for drug design. Pyrimidine derivatives are well-established pharmacophores, forming the backbone of numerous antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Similarly, the pyrazine moiety is a key component in a wide array of biologically active compounds, contributing to anticancer, anti-inflammatory, and antibacterial properties.[3][4] The fusion of these two heterocycles creates a unique electronic and steric environment, ripe for the development of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth technical overview of the biological activities of 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives, with a focus on their role as kinase inhibitors and their potential as next-generation therapeutics.
Mechanism of Action: Targeting Key Signaling Cascades in Disease
The primary mechanism through which 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives exert their biological effects is through the competitive inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, allows molecules containing this core to effectively compete with ATP for binding to the kinase active site.[5]
Dual Inhibition of EGFR and JAK Pathways in Non-Small Cell Lung Cancer
Recent research has highlighted the potential of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives as potent inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are critical drivers in non-small cell lung cancer (NSCLC).[6] A lead compound, 14a , demonstrated significant inhibitory activity against EGFR-mutated cancer cell lines, PC9 and H1975, with IC50 values of 15.4 nM and 18.5 nM, respectively.[6]
This dual-targeting approach is particularly significant. EGFR mutations are common in NSCLC, and while EGFR inhibitors are effective, resistance often develops. The JAK/STAT pathway is another key signaling cascade that can contribute to tumor growth and survival. By simultaneously inhibiting both pathways, these derivatives have the potential to overcome resistance mechanisms and provide a more durable therapeutic response.
The proposed mechanism of action for compound 14a involves the inhibition of EGFR phosphorylation and a decrease in the active form of JAK2 (p-JAK2).[6] This dual inhibition leads to a cascade of downstream effects, including an increase in intracellular Reactive Oxygen Species (ROS), disruption of the cellular redox balance, and ultimately, tumor cell death.[6] Furthermore, evidence suggests that these compounds may induce ferroptosis, an iron-dependent form of programmed cell death, as indicated by increased cellular lipid hydroperoxides (MDA) and decreased glutathione (GSH) content.[4][6]
Caption: Inhibition of EGFR and JAK signaling pathways by 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives.
Targeting Cyclin-Dependent Kinases (CDKs) for Cell Cycle Control
The 4-aminopyrimidine scaffold is also a key feature in the design of inhibitors for Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[7] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. By designing derivatives that specifically target CDKs, it is possible to halt the cell cycle and induce apoptosis in cancer cells.
For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which share a similar structural motif, have been developed as potent CDK2 inhibitors.[7] The lead compound from this series exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines.[7] Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives is highly dependent on the nature and position of substituents on both the pyrazine and pyrimidine rings.[1] Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
For the N-(pyrazin-2-yl)-4-aminopyrimidine series targeting EGFR and JAK, the introduction of specific functional groups on the pyrimidine ring was found to be critical for activity. While the exact SAR is proprietary to the researchers, the high potency of compound 14a suggests that the specific substitution pattern is optimal for fitting into the ATP-binding pockets of both EGFR and JAK kinases.[6]
In the case of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to a significant increase in CDK2 inhibitory activity.[7] This highlights the importance of the pyrazole group in interacting with key residues within the CDK2 active site.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of key 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives and related compounds.
| Compound ID | Target(s) | Cell Line(s) | IC50 / Ki | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| 14a | EGFR, JAK2, JAK3 | PC9, H1975 | 15.4 nM, 18.5 nM | 90.0% at 10 mg/kg (H1975 xenograft) | [6] |
| Compound 15 | CDK2 | 13 cancer cell lines | Ki = 0.005 µM (CDK2), GI50 = 0.127–0.560 μM | Not Reported | [7] |
| Compound 5 | Not specified | K562, K562-IM | IC50 > 50 µM in normal cells | Not Reported | [8] |
Experimental Protocols: A Framework for Evaluation
The successful development of 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives relies on a robust and well-defined set of experimental protocols to assess their biological activity.
General Synthesis of N-(pyrazin-2-yl)-4-aminopyrimidine Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general approach involves the displacement of a leaving group, such as a chloride, on the pyrimidine ring with an amine.[9]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesis of the appropriately substituted 4-chloropyrimidine and 2-aminopyrazine.
-
Coupling Reaction: The 4-chloropyrimidine and 2-aminopyrazine are reacted in a suitable solvent (e.g., tetrahydrofuran or N-methyl-2-pyrrolidone) in the presence of a base (e.g., N,N-diisopropylethylamine) to facilitate the nucleophilic aromatic substitution.[9]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired 4-(Pyrazin-2-yl)pyrimidin-2-amine derivative.
-
Characterization: The structure of the final compound is confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[8]
Caption: General workflow for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the synthesized compounds against their target kinases.
Step-by-Step Methodology:
-
Reagents: Recombinant kinase enzyme, substrate peptide, ATP, and the test compound at various concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: The target cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay that measures metabolic activity or cell number.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated.
Conclusion and Future Directions
The 4-(Pyrazin-2-yl)pyrimidin-2-amine scaffold represents a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential. The ability to fine-tune the structure to achieve dual or selective targeting of key kinases involved in cancer and other diseases makes this an exciting area for further research. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological activities, including potential applications in inflammatory and infectious diseases, could unveil new therapeutic opportunities for this versatile class of molecules.[2][3][10]
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. Retrieved January 26, 2026, from [Link]
-
Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Zhang, A.-Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. Retrieved January 26, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). PubMed. Retrieved January 26, 2026, from [Link]
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents.
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. Retrieved January 26, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Pyrazin-2-yl)pyrimidin-2-amine Analogs
Abstract
The 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) for analogs of this scaffold. We will delve into rational synthetic strategies, delineate key structural modifications that influence biological activity, and provide detailed, field-proven protocols for the synthesis, biological evaluation, and in-silico analysis of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the oncology and inflammation domains.
Introduction: The Significance of the Pyrazinyl-Pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with pyrimidine and pyrazine rings being particularly prominent.[1][2] The pyrimidine ring is a core component of nucleobases and has been integrated into numerous FDA-approved drugs.[1] The pyrazine ring, often used as a bioisostere for phenyl or other heteroaryl moieties, offers unique electronic and solubility properties.[3] The fusion of these two heterocycles into the 4-(pyrazin-2-yl)pyrimidin-2-amine core creates a versatile platform for targeting a range of biological macromolecules, most notably protein kinases.
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The pyrazinyl group, occupying the solvent-exposed region, provides a vector for introducing a variety of substituents to enhance potency, selectivity, and pharmacokinetic properties. Analogs of this scaffold have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs), making this an area of intense research interest.
This guide will systematically explore the SAR of this scaffold, providing a logical framework for the design of novel and potent analogs.
Synthetic Strategy: A Road Map to Analog Synthesis
A robust and flexible synthetic route is paramount for a successful SAR investigation. The primary strategy for constructing the 4-(pyrazin-2-yl)pyrimidin-2-amine core involves a palladium-catalyzed cross-coupling reaction. Below, we outline a validated, multi-step synthesis.
Overall Synthetic Workflow
The synthesis can be logically divided into the preparation of key intermediates and the final cross-coupling and derivatization steps.
Caption: General Synthetic Workflow for 4-(Pyrazin-2-yl)pyrimidin-2-amine Analogs.
Detailed Experimental Protocols
This protocol involves the conversion of commercially available 2-aminopyrimidine to 2,4-dichloropyrimidine, followed by a selective ammonolysis.
Step 1: Synthesis of 2,4-Dichloropyrimidine
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) in concentrated hydrochloric acid, cooled to -15 °C, add a solution of sodium nitrite (2.0 eq) in water dropwise, maintaining the temperature below -10 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour, allowing the temperature to rise to -5 °C.
-
Carefully neutralize the mixture to pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0 °C.
-
The resulting crude 2-chloropyrimidine is then subjected to chlorination using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.[4]
Step 2: Selective Ammonolysis to 4-Chloro-2-aminopyrimidine
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Bubble ammonia gas through the solution or add aqueous ammonia at a controlled temperature (e.g., 0 °C to room temperature). The C4 position is more reactive towards nucleophilic substitution than the C2 position.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 4-chloro-2-aminopyrimidine.
The Suzuki coupling provides a reliable method for forming the C-C bond between the pyrazine and pyrimidine rings.
-
To a microwave vial, add 4-chloro-2-aminopyrimidine (1.0 eq), pyrazin-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent mixture, typically dioxane/water (e.g., 4:1).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(pyrazin-2-yl)pyrimidin-2-amine.
Alternative: Negishi Coupling: For substrates where the boronic acid is unstable, a Negishi coupling using pyrazin-2-ylzinc chloride can be an effective alternative.[6]
Structure-Activity Relationship (SAR) Exploration
The following section outlines a systematic approach to exploring the SAR of the 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold. The proposed modifications are based on established principles of medicinal chemistry for kinase inhibitors.
Key Interaction Points
Caption: Key Positions for SAR Exploration on the Core Scaffold.
Modifications at the Pyrazine Ring (R1)
The pyrazine ring typically extends into the solvent-exposed region of the kinase active site, making it an ideal position for modifications to enhance potency and selectivity.
-
Bioisosteric Replacement : Replacing the pyrazine with other heteroaromatic rings (e.g., pyridine, pyridazine, or even a substituted phenyl ring) can modulate the electronic properties and hydrogen bonding capabilities of the molecule.[3] This can be a powerful strategy to fine-tune kinase selectivity.
-
Substitution on the Pyrazine Ring : Introducing small substituents (e.g., methyl, chloro, methoxy) at the available positions of the pyrazine ring can probe for additional binding pockets and influence the overall conformation of the molecule. Larger, more polar groups like morpholine or piperazine can be introduced to improve aqueous solubility and pharmacokinetic properties.
Modifications at the Pyrimidine C5 Position (R2)
The C5 position of the pyrimidine ring is often in close proximity to the gatekeeper residue of the kinase.
-
Steric Bulk : Introducing small substituents such as methyl, ethyl, or halogen atoms (F, Cl) can be used to probe the steric tolerance of this pocket. Bulky substituents at this position are generally disfavored as they can clash with the gatekeeper residue.
Modifications at the 2-Amino Group (R3)
The 2-amino group is crucial for the hinge-binding interaction.
-
Secondary Amines : Acylation or alkylation of the 2-amino group is generally detrimental to activity as it disrupts the hydrogen bond donor capability required for hinge binding. However, in some cases, small alkyl groups may be tolerated.
-
Introduction of Side Chains : Attaching solubilizing groups via a linker to the 2-amino group can be a strategy to improve drug-like properties, but this must be done carefully to avoid disrupting the hinge interaction.
Summary of Hypothetical SAR Data
The following table summarizes the expected outcomes of the proposed modifications based on general principles for kinase inhibitors.
| Position | Modification | Rationale | Expected Impact on Activity |
| R1 (Pyrazine) | Substitution with small lipophilic groups (e.g., -CH₃, -Cl) | Probe for hydrophobic pockets | Potential increase in potency |
| Substitution with polar groups (e.g., morpholine, piperazine) | Enhance solubility and PK properties | May increase or decrease potency depending on the target | |
| Bioisosteric replacement (e.g., pyridine, phenyl) | Modulate electronics and selectivity | Highly target-dependent | |
| R2 (Pyrimidine C5) | Small alkyl or halo groups (e.g., -CH₃, -F) | Probe steric limits of the gatekeeper pocket | May be tolerated or slightly increase potency |
| Bulky groups (e.g., -tBu, -Ph) | Steric clash with the gatekeeper residue | Likely decrease in activity | |
| R3 (2-Amino) | Alkylation/Acylation | Disruption of hinge-binding hydrogen bonds | Significant decrease in activity |
Biological Evaluation: A Validated Assay Cascade
A tiered approach to biological evaluation ensures efficient use of resources, starting with in-vitro biochemical assays and progressing to cell-based and more complex assays.
Primary Biochemical Kinase Assays
The initial screening of analogs should be performed using purified recombinant kinases to determine their intrinsic inhibitory activity (IC₅₀). The choice of kinase(s) (e.g., CDK2, EGFR, JAK2) will depend on the therapeutic goal. The ADP-Glo™ kinase assay is a robust, luminescence-based method suitable for high-throughput screening.[7][8]
-
Prepare Reagents : Dilute the kinase, substrate (e.g., a generic peptide substrate or a specific one like Histone H1 for CDKs), ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the test compound (or DMSO for control), followed by 2 µL of the enzyme solution.
-
Initiate Reaction : Add 2 µL of the ATP/substrate mixture to each well to start the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Luminescence : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity. Calculate IC₅₀ values from the dose-response curves.
Cellular Activity and Cytotoxicity Assays
Active compounds from the primary screen should be evaluated for their ability to inhibit cell proliferation and to determine their cytotoxicity in cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.[9][10][11][12]
-
Cell Plating : Seed cancer cells (e.g., A549 for EGFR inhibitors, HeLa for CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT Reagent : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.[11]
-
Solubilize Formazan : Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Measure Absorbance : Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Target Engagement and Downstream Signaling
For lead compounds, it is crucial to confirm that they are acting on the intended target within the cell. This can be assessed by examining the phosphorylation status of the kinase's downstream substrates using Western blotting.
Caption: Tiered Biological Evaluation Workflow.
In-Silico Modeling: Rationalizing SAR and Guiding Design
Molecular docking can provide valuable insights into the binding mode of the analogs and help to rationalize the observed SAR data. AutoDock Vina is a widely used and effective tool for this purpose.[13][14][15]
Molecular Docking Workflow
Caption: Molecular Docking Workflow using AutoDock Vina.
Step-by-Step Molecular Docking Protocol
This protocol provides a general guide for docking a ligand into a kinase active site.
-
Receptor Preparation :
-
Download the crystal structure of the target kinase (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.
-
Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.[16]
-
-
Ligand Preparation :
-
Draw the 3D structure of the 4-(pyrazin-2-yl)pyrimidin-2-amine analog using a chemical drawing program and save it in a suitable format (e.g., MOL2).
-
Use AutoDock Tools to assign rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation :
-
Define the search space for the docking by creating a grid box that encompasses the ATP-binding site of the kinase. The co-crystallized ligand in the original PDB file can be used to guide the placement and dimensions of the box.
-
-
Running AutoDock Vina :
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line. Vina will perform the docking calculations and rank the resulting poses based on their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results :
-
Visualize the predicted binding poses of the ligand within the kinase active site using a molecular graphics program like PyMOL or Chimera.
-
Analyze the key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions) to understand the structural basis for the compound's activity.
-
Correlate the docking scores and predicted binding modes with the experimental IC₅₀ values to build a robust SAR model.
-
Conclusion and Future Directions
The 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold is a highly promising starting point for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for the systematic investigation of its structure-activity relationship. By employing a combination of rational design, efficient synthesis, a tiered biological evaluation cascade, and in-silico modeling, researchers can effectively navigate the complexities of lead optimization.
Future work should focus on exploring a wider range of bioisosteric replacements for the pyrazine ring to enhance selectivity against a panel of kinases. Furthermore, optimizing the pharmacokinetic properties of potent analogs through the introduction of appropriate functional groups will be critical for translating in-vitro activity into in-vivo efficacy. The integrated approach detailed herein provides a robust foundation for the successful discovery and development of next-generation therapeutics based on this versatile scaffold.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Organic Syntheses Procedure. [Link]
- Naseer, M. M., & Hameed, S. (2012). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: synthesis of new versatile dielectrophile. Applied Organometallic Chemistry, 26(7), 330–334.
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2017). Negishi Cross-Couplings in the Synthesis of Amino Acids. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
PubMed Central. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
BPS Bioscience. (n.d.). JAK2 Assay Service. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed Central. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
ScienceDirect. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. [Link]
-
YouTube. (2023). How to Perform Molecular Docking with AutoDock Vina. [Link]
-
ResearchGate. (n.d.). A step by step guide for performing molecular docking using AutoDock Vina. [Link]
-
ACS Publications. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
-
PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Institutes of Health. (n.d.). Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
PubMed Central. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
University of Cagliari. (n.d.). Molecular Docking Tutorial. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. media.cellsignal.com [media.cellsignal.com]
Preliminary In Vitro Evaluation of "4-(Pyrazin-2-yl)pyrimidin-2-amine" Cytotoxicity: A Technical Guide
This guide provides a comprehensive framework for the preliminary in vitro evaluation of the cytotoxic potential of the novel compound "4-(Pyrazin-2-yl)pyrimidin-2-amine". The methodologies detailed herein are designed to progress from a broad initial screening to more focused mechanistic studies, ensuring a robust and scientifically sound assessment. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture and molecular biology techniques.
Introduction and Scientific Rationale
The pyrazine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2]. The combination of these two heterocyclic rings in "4-(Pyrazin-2-yl)pyrimidin-2-amine" presents a novel chemical entity with the potential for significant biological activity. Given the established role of related compounds in oncology, a primary investigation into its cytotoxicity against cancer cell lines is a logical and critical first step in its preclinical evaluation[1][3].
This guide outlines a tiered approach to assess the cytotoxic and cytostatic effects of this compound. The initial phase focuses on determining the compound's potency across a panel of cancer cell lines and a non-cancerous cell line to establish a preliminary therapeutic window. Subsequent phases aim to elucidate the underlying mechanism of cell death, focusing on apoptosis and cell cycle arrest, two common pathways targeted by cytotoxic agents[4].
Materials and Methods
Compound Preparation
"4-(Pyrazin-2-yl)pyrimidin-2-amine" should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that would cause toxicity on its own (typically ≤ 0.5%).
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful cytotoxicity assessment. A panel of cell lines representing different cancer types allows for the evaluation of broad-spectrum activity or potential tissue-specific effects. The NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types, serves as an excellent resource for such screening[5][6][7]. For a preliminary study, a representative subset is recommended. To assess selectivity, a non-cancerous cell line should be included.
Recommended Cell Lines:
-
Cancer Cell Panel (Example):
-
A549: Lung Carcinoma
-
MCF-7: Breast Adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast Adenocarcinoma (triple-negative)
-
HeLa: Cervical Adenocarcinoma
-
HT-29: Colorectal Adenocarcinoma
-
HepG2: Hepatocellular Carcinoma
-
-
Non-Cancerous Control:
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure their identity and a contamination-free status[10]. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow: A Phased Approach
A logical progression from initial screening to mechanistic studies is essential for an efficient and informative evaluation.
Caption: Phased experimental workflow for cytotoxicity evaluation.
Phase 1: Initial Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8][11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of "4-(Pyrazin-2-yl)pyrimidin-2-amine" (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]
Phase 2: Mechanistic Elucidation
Based on the IC50 values obtained in Phase 1, select the most sensitive cancer cell line(s) for further investigation into the mechanism of cell death.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but it can enter late apoptotic and necrotic cells.[16]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with "4-(Pyrazin-2-yl)pyrimidin-2-amine" at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18] Many cytotoxic compounds induce cell cycle arrest at specific checkpoints before triggering apoptosis. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[18]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram.
Phase 3: Pathway Confirmation
To further validate the findings from Phase 2, specific molecular events in the apoptotic pathway can be investigated.
Caspases are a family of proteases that are key mediators of apoptosis.[21] Caspases-3 and -7 are effector caspases that, when activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[22] Luminescent or fluorescent assays can quantify the activity of these caspases.
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells in a 96-well plate with the compound at its IC50 and 2x IC50 concentrations.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent substrate for caspases-3 and -7.[23]
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15]
Key Proteins to Analyze:
-
Cleaved Caspase-3: The active form of caspase-3 is a definitive marker of apoptosis.[21]
-
PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[24]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data, such as IC50 values, should be presented in a clear and concise tabular format for easy comparison across cell lines.
Table 1: IC50 Values of "4-(Pyrazin-2-yl)pyrimidin-2-amine" in Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| MDA-MB-231 | Breast Adenocarcinoma | Value |
| HeLa | Cervical Adenocarcinoma | Value |
| HT-29 | Colorectal Adenocarcinoma | Value |
| HepG2 | Hepatocellular Carcinoma | Value |
| HEK293 | Non-cancerous Kidney | Value |
| HDF | Non-cancerous Fibroblast | Value |
SD: Standard Deviation from at least three independent experiments.
Visualization of Cellular Mechanisms
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Putative intrinsic apoptotic pathway induced by the compound.
Conclusion and Future Directions
This technical guide provides a robust, multi-faceted approach for the initial in vitro cytotoxic evaluation of "4-(Pyrazin-2-yl)pyrimidin-2-amine". The phased methodology allows for a systematic and cost-effective assessment, starting with broad screening and progressing to more detailed mechanistic studies. The data generated from these experiments will provide a strong foundation for further preclinical development, including in vivo efficacy studies and more in-depth toxicological profiling. A significant difference in IC50 values between cancer and non-cancerous cell lines would suggest a favorable therapeutic index, warranting further investigation.
References
- Vertex AI Search. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- ResearchGate. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK | Request PDF.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- National Cancer Institute. NCI-60 Human Tumor Cell Line Screen.
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
- University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI.
- ATCC. MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. Apoptosis.
- National Center for Biotechnology Information. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. What cell line should I choose for citotoxicity assays?.
- ACS Publications. Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- National Center for Biotechnology Information. HEK293 cell line toxicity - SARS-CoV-2 Assays.
- Serana Europe. Examples of Application for Different Cell Lines.
- ResearchGate. What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?.
- Sketchviz. Graphviz Examples and Tutorial.
- protocols.io. Caspase 3/7 Activity.
- Revvity. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide.
- National Center for Biotechnology Information. Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- Sigma-Aldrich. Annexin V-FITC Apoptosis Detection Kit.
- University College London. Propidium Iodide Cell Cycle Staining Protocol.
- Creative Biolabs. HEK293-based Cytotoxicity Safety Screening Service.
- Abcam. MTT assay protocol.
- Horizon Discovery. 5 tips for choosing the right cell line for your experiment.
- National Center for Biotechnology Information. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology.
- Abcam. Apoptosis western blot guide.
- Elabscience. Technical Manual Caspase 3/7 Activity Assay Kit.
- ResearchGate. MTT Proliferation Assay Protocol.
- Taylor & Francis Online. Assessing how in vitro assay types predict in vivo toxicology data.
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- AACR Journals. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs.
- R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- AACR Journals. Cancer Cell Lines for Drug Discovery and Development.
- Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- ResearchGate. Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of....
- Graphviz. DOT Language.
- PubMed. Determination of Caspase Activation by Western Blot.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BPS Bioscience. HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research.
- Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
- University College London. Cell Cycle Analysis by Propidium Iodide Staining.
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
- Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service.
Sources
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. revvity.com [revvity.com]
- 7. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 10. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 11. atcc.org [atcc.org]
- 12. fvs.com.py [fvs.com.py]
- 13. clyte.tech [clyte.tech]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. biotech.illinois.edu [biotech.illinois.edu]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Performing a Kinase Inhibition Assay with "4-(Pyrazin-2-yl)pyrimidin-2-amine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrimidine-Pyrazine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. Within the expansive chemical space of kinase inhibitors, the "4-(Pyrazin-2-yl)pyrimidin-2-amine" scaffold has emerged as a privileged structure. This heterocyclic framework serves as an effective ATP-competitive inhibitor, adept at targeting the hinge region of various kinases. Derivatives of this core structure have demonstrated significant inhibitory activity against several key kinases, most notably Cyclin-Dependent Kinases (CDKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2][3][4]
This guide provides a comprehensive, step-by-step protocol for performing kinase inhibition assays using compounds based on the "4-(Pyrazin-2-yl)pyrimidin-2-amine" scaffold. We will focus on assays for CDK2, CDK9, and PIM1, as these are prominent and well-documented targets for this class of inhibitors.[1][2][4][5] The methodologies detailed herein are designed to equip researchers with the practical knowledge to robustly characterize the potency and selectivity of these compounds.
Understanding the Target Kinases
A successful kinase inhibition assay begins with a thorough understanding of the target enzyme. The choice of assay technology and experimental design is intrinsically linked to the specific kinase being investigated.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2, in complex with cyclin E or cyclin A, governs the G1/S and S phase transitions.[2] Its dysregulation is implicated in the proliferation of various cancers, making it a prime therapeutic target.[1][2]
-
Cyclin-Dependent Kinase 9 (CDK9): As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[6] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy.[5][6]
-
PIM1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. PIM1 is often overexpressed in various cancers and contributes to tumorigenesis by phosphorylating substrates that regulate apoptosis and cell cycle progression.[7]
The inhibitory activity of "4-(Pyrazin-2-yl)pyrimidin-2-amine" derivatives against these kinases can be potent, with reported IC50 values in the nanomolar range. For instance, a (4-pyrazolyl)-2-aminopyrimidine derivative has been shown to inhibit CDK2 with an IC50 of 0.29 nM, while a 4-thiazol-2-anilinopyrimidine derivative inhibits CDK9 with an IC50 of 7 nM.[1][5]
Choosing the Right Kinase Assay Platform
A variety of robust and sensitive kinase assay platforms are commercially available. The selection of an appropriate platform depends on factors such as the specific kinase, the desired throughput, and the available laboratory instrumentation. Here, we will detail protocols for three widely used, non-radioactive assay technologies:
-
Luminescent Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[8][9][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate brings the terbium donor and the substrate's acceptor fluorophore into proximity, resulting in a FRET signal.[11]
-
Fluorescence Polarization (FP) Assays: FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, such as a kinase or an antibody, its tumbling is slowed, leading to an increase in polarization. In a competitive FP kinase assay, a phosphopeptide tracer competes with the product of the kinase reaction for binding to a phospho-specific antibody.
Experimental Workflow Overview
The general workflow for a kinase inhibition assay involves several key steps, from initial setup to data analysis. This process is designed to ensure the generation of reliable and reproducible data.
Caption: General workflow for a kinase inhibition assay.
Detailed Protocols
The following are detailed, step-by-step protocols for performing kinase inhibition assays for CDK9 and PIM1 using the ADP-Glo™ luminescent platform. These protocols can be adapted for other kinases and assay platforms with appropriate optimization.
Protocol 1: CDK9 Inhibition Assay using ADP-Glo™
This protocol is designed for a 384-well plate format.[12][13][14]
Materials:
-
CDK9/Cyclin K enzyme (Promega, Cat. No. V5861 or similar)
-
CDK9 substrate (e.g., a peptide substrate with a suitable phosphorylation site)
-
ATP (10 mM stock)
-
"4-(Pyrazin-2-yl)pyrimidin-2-amine" derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Thaw the CDK9/Cyclin K enzyme on ice. Dilute the enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare the substrate solution in Kinase Assay Buffer. The optimal substrate concentration is typically at or near its Km value.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration in the reaction should be at or near the Km of the kinase for ATP.
-
Prepare a serial dilution of the "4-(Pyrazin-2-yl)pyrimidin-2-amine" derivative in 100% DMSO. Then, dilute the compound further in Kinase Assay Buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X test inhibitor solution to the wells of the 384-well plate. For control wells, add 2.5 µL of Kinase Assay Buffer with the corresponding DMSO concentration (vehicle control).
-
Add 2.5 µL of the diluted CDK9/Cyclin K enzyme to each well.
-
To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP mixture to each well. The total reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[9][12]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[9][12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Protocol 2: PIM1 Inhibition Assay using ADP-Glo™
This protocol is also designed for a 384-well plate format.[9][15]
Materials:
-
PIM1 enzyme (BPS Bioscience, Cat. No. 40150 or similar)
-
PIM1 substrate (e.g., PIMtide)
-
ATP (10 mM stock)
-
"4-(Pyrazin-2-yl)pyrimidin-2-amine" derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1, substituting the CDK9 enzyme and substrate with PIM1 enzyme and a suitable PIM1 substrate.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X test inhibitor solution or vehicle control to the wells.
-
Add 2.5 µL of the diluted PIM1 enzyme to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Mix and incubate at 30°C for 45 minutes.[15]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The primary output of a kinase inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Analysis Workflow:
Caption: Workflow for IC50 determination.
Expected Results:
The table below provides a summary of representative IC50 values for "4-(Pyrazin-2-yl)pyrimidin-2-amine" derivatives against their target kinases. These values serve as a benchmark for what can be expected from a successful inhibition assay.
| Kinase Target | Inhibitor Scaffold | Reported IC50 (nM) |
| CDK2 | (4-Pyrazolyl)-2-aminopyrimidine | 0.29[1] |
| CDK9 | 4-Thiazol-2-anilinopyrimidine | 7[5] |
| PIM1 | 3-(Pyrazin-2-yl)-1H-indazole | 200 - 9699[4] |
| CSNK2A | 2,6-disubstituted pyrazine | 5[7] |
Troubleshooting Common Issues
Even with a well-defined protocol, experimental challenges can arise. The following table outlines common problems and their potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal | - Reagent contamination- Autoluminescence of the compound | - Run a "no enzyme" control to determine the background.- Check for contamination in buffers and water.- Test the compound for autoluminescence in a separate assay without the detection reagents. |
| Low signal-to-background ratio | - Insufficient kinase activity- Suboptimal reagent concentrations | - Increase the kinase concentration or incubation time.- Optimize ATP and substrate concentrations.- Ensure the detection reagents are properly prepared and active. |
| High well-to-well variability | - Pipetting errors- Incomplete mixing- Edge effects on the plate | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 curve does not fit well | - Incorrect inhibitor concentrations- Compound precipitation | - Verify the serial dilution of the inhibitor.- Check the solubility of the compound in the assay buffer.- Reduce the highest concentration of the inhibitor tested. |
Conclusion: A Robust Framework for Kinase Inhibitor Characterization
This guide provides a detailed and scientifically grounded framework for performing kinase inhibition assays with "4-(Pyrazin-2-yl)pyrimidin-2-amine" derivatives. By understanding the target kinases, selecting the appropriate assay platform, and meticulously following the detailed protocols, researchers can generate high-quality, reproducible data to characterize the potency and selectivity of their compounds. The provided insights into data analysis and troubleshooting further empower scientists to confidently navigate the experimental process and contribute to the development of novel kinase inhibitors.
References
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. ACS Publications. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]
-
New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
-
CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors". PubChem. [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
Sources
- 1. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9/CyclinK Kinase Enzyme System [promega.jp]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Evaluating "4-(Pyrazin-2-yl)pyrimidin-2-amine" as a JAK Kinase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of "4-(Pyrazin-2-yl)pyrimidin-2-amine," a small molecule with potential inhibitory activity against the Janus kinase (JAK) family. Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors, making them key therapeutic targets for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] This guide details a two-tiered approach for characterizing the compound's efficacy: (1) a direct, in vitro biochemical assay to determine potency and selectivity against purified JAK enzymes, and (2) a cell-based assay to confirm the compound's mechanism of action by measuring the inhibition of downstream signaling events in a physiologically relevant context. The protocols are designed to be robust and self-validating, with explanations of the scientific rationale behind key experimental choices.
Introduction: The JAK-STAT Signaling Pathway
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling cascade used by numerous cytokines and interferons to regulate fundamental biological processes, including cell proliferation, differentiation, apoptosis, and immune response.[3] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[4] Upon cytokine binding, the associated receptor subunits dimerize, bringing the JAKs into close proximity. This allows the JAKs to trans-phosphorylate and activate each other, leading to the subsequent phosphorylation of the receptor itself. These newly created phosphotyrosine sites on the receptor act as docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[5]
Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases. Consequently, inhibitors targeting specific JAK family members have emerged as a significant class of therapeutics.[3][6] Compounds based on a pyrimidin-2-amine scaffold have shown promise as potent kinase inhibitors.[7][8] This guide outlines the necessary experimental framework to rigorously test "4-(Pyrazin-2-yl)pyrimidin-2-amine" for its potential as a novel JAK inhibitor.
Part I: In Vitro Biochemical Kinase Assay
Objective: To quantitatively determine the potency (IC50) and selectivity of "4-(Pyrazin-2-yl)pyrimidin-2-amine" against the four members of the JAK kinase family (JAK1, JAK2, JAK3, TYK2).
Principle: This protocol utilizes a homogenous, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9] This method measures the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and generates ADP. After the reaction, remaining ATP is depleted, and the generated ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to a lower ADP concentration and a diminished luminescent signal.
Materials and Reagents
| Component | Example Supplier & Cat. No. | Notes |
| Recombinant Human JAK1 | SignalChem (J01-11G) or BPS Bioscience (40449) | Use active, purified enzyme. |
| Recombinant Human JAK2, JAK3, TYK2 | Various | Ensure high purity and activity. |
| Kinase Substrate (e.g., IRS-1tide) | BPS Bioscience (79519) | A suitable peptide substrate for JAKs.[1] |
| ATP, 10 mM Solution | Promega (V9151) | High purity, molecular biology grade. |
| Kinase Assay Buffer (5x) | BPS Bioscience (79334) | Typically contains Tris, MgCl2, DTT. |
| ADP-Glo™ Kinase Assay Kit | Promega (V9101) | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Test Compound | N/A | "4-(Pyrazin-2-yl)pyrimidin-2-amine" dissolved in 100% DMSO. |
| Staurosporine (Positive Control) | Various | A non-selective kinase inhibitor. |
| White, Opaque 384-well Plates | Corning (3572) | Low-volume, suitable for luminescence. |
| Plate-reading Luminometer | Various | e.g., BMG LABTECH PHERAstar or similar. |
Step-by-Step Protocol
Causality: The following steps are optimized to ensure the reaction is in the linear range, allowing for accurate determination of inhibitor potency. The ATP concentration is set near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.[10] For JAK1, a starting ATP concentration of 10 µM is recommended.[11]
-
Compound Preparation: a. Prepare a 10 mM stock solution of "4-(Pyrazin-2-yl)pyrimidin-2-amine" in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be your intermediate compound plate. For a typical IC50 curve, concentrations might range from 100 µM down to 5 nM. c. Prepare a working solution plate by diluting the intermediate plate 1:25 into 1x Kinase Assay Buffer. This brings the final DMSO concentration in the assay to a tolerable level (e.g., 1%).
-
Reaction Setup (in a 384-well assay plate): a. Add 2.5 µL of the diluted compound from the working solution plate to the appropriate wells. b. Add 2.5 µL of 1% DMSO in 1x Kinase Assay Buffer to "0% inhibition" (positive control) wells. c. Add 2.5 µL of a known potent inhibitor (e.g., Staurosporine) to "100% inhibition" (negative control) wells. d. Prepare a master mix containing the specific JAK enzyme and substrate peptide in 1x Kinase Assay Buffer. The final enzyme concentration should be determined empirically but is typically in the low nM range.[11] e. Add 5 µL of the enzyme/substrate master mix to all wells except the "no enzyme" background controls.
-
Kinase Reaction: a. Prepare a 2x ATP solution in 1x Kinase Assay Buffer (e.g., 20 µM for a final concentration of 10 µM). b. Initiate the reaction by adding 2.5 µL of the 2x ATP solution to all wells. The total reaction volume is now 10 µL. c. Seal the plate and incubate at 30°C for 60 minutes.
-
Signal Detection: a. Equilibrate the ADP-Glo™ reagents and the assay plate to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. c. Incubate at room temperature for 40 minutes.[9] d. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. e. Incubate at room temperature for 30 minutes in the dark.[9]
-
Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_0%_Inhibition - Signal_Background))
-
Signal_Background is the average of the "no enzyme" control wells.
-
-
Generate IC50 Curve:
-
Determine IC50 Value:
-
The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value will be calculated by the curve-fitting software.
-
Expected Data Output: The experiment should be run for each of the four JAK kinases to determine the compound's selectivity profile.
| Kinase | Compound IC50 (nM) |
| JAK1 | Experimental Value |
| JAK2 | Experimental Value |
| JAK3 | Experimental Value |
| TYK2 | Experimental Value |
Part II: Cell-Based Phospho-STAT Inhibition Assay
Objective: To validate the in vitro findings by determining if "4-(Pyrazin-2-yl)pyrimidin-2-amine" can inhibit JAK-mediated signaling within a cellular environment.
Principle: This assay measures the phosphorylation of a direct JAK substrate, the STAT protein, via Western blotting.[14] A relevant cell line is stimulated with a specific cytokine to activate a particular JAK-STAT pathway. If the test compound is an effective JAK inhibitor, it will prevent the phosphorylation of STAT proteins in a dose-dependent manner. This provides crucial evidence of target engagement and cellular activity.
Materials and Reagents
| Component | Example Supplier & Cat. No. | Notes |
| Cell Line | ATCC (e.g., TF-1, HEL) | Choose a line responsive to cytokine stimulation.[15][16] |
| Cell Culture Media | Gibco | As recommended by the cell line supplier. |
| Cytokine | R&D Systems | e.g., Recombinant Human IL-6 or IFN-γ. |
| RIPA Lysis Buffer | Cell Signaling Technology (9806) | Contains detergents and salts for efficient lysis. |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher (78440) | CRITICAL to preserve phosphorylation state.[17][18] |
| BCA Protein Assay Kit | Thermo Fisher (23225) | For accurate protein quantification. |
| Primary Antibody: Phospho-STAT3 (Tyr705) | Cell Signaling Technology (9145) | Select pSTAT Ab based on cytokine used. |
| Primary Antibody: Total STAT3 | Cell Signaling Technology (9139) | Used for normalization. |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Anti-rabbit or anti-mouse as appropriate. |
| PVDF Membrane | Millipore (IPVH00010) | For protein transfer. |
| ECL Western Blotting Substrate | Thermo Fisher (32106) | For chemiluminescent detection. |
Step-by-Step Protocol
Causality: Serum starvation is performed to lower the basal level of kinase activity, thereby increasing the signal-to-noise ratio upon cytokine stimulation. Blocking with Bovine Serum Albumin (BSA) instead of milk is crucial for phospho-protein detection, as milk contains phosphoproteins (casein) that can cause high background.[17]
-
Cell Culture: a. Seed cells (e.g., TF-1) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment and Stimulation: a. Prepare serial dilutions of "4-(Pyrazin-2-yl)pyrimidin-2-amine" in the serum-free medium. b. Pre-treat the cells by adding the compound dilutions to the wells. Include a vehicle control (DMSO only). Incubate for 1-2 hours. c. Stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL IL-6) directly to the media. Leave one well untreated as a negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples by diluting them to the same final protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18] f. Incubate the membrane with the primary antibody for phospho-STAT (e.g., anti-pSTAT3) diluted in 5% BSA/TBST overnight at 4°C. g. Wash the membrane 3x for 5 minutes each with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash again (3x for 5 minutes each with TBST). j. Apply ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: a. After imaging for pSTAT, the membrane can be stripped and re-probed for total STAT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and allow for normalization.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for pSTAT and total STAT for each lane using software like ImageJ.
-
Normalization: For each sample, calculate the ratio of the pSTAT signal to the total STAT signal. This corrects for any variations in protein loading.
-
Calculate % Inhibition: Express the normalized pSTAT signal in the compound-treated samples as a percentage of the cytokine-stimulated vehicle control.
-
Plot Results: Generate a bar graph showing the dose-dependent inhibition of STAT phosphorylation. An IC50 can be calculated if a sufficient number of concentrations were tested.
Safety and Handling Precautions
As a novel small molecule kinase inhibitor, "4-(Pyrazin-2-yl)pyrimidin-2-amine" should be handled as a potentially hazardous compound.[19] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[20]
-
Waste Disposal: Dispose of all contaminated solid and liquid waste according to your institution's hazardous chemical waste guidelines.[21]
-
Spill Cleanup: Have a chemical spill kit readily available. In case of a spill, follow institutional procedures for hazardous drug cleanup.
References
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Ghoreschi, K., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Frontiers in Immunology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
-
Lin, Y. T., et al. (2026, January 19). TYK2, IL-23 Pathway Treatments Assessed in Psoriasis for Lesions, Depressive Symptoms. AJMC. Retrieved from [Link]
-
Griffin, E., et al. (2014). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Clinical Journal of Oncology Nursing. Retrieved from [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, Y., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Lin, C., et al. (2011). The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma. Blood. Retrieved from [Link]
-
Shi, J. G., et al. (2014). Dose/Exposure-Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Janus kinase. Retrieved from [Link]
-
The Assay Guidance Manual. (2018, April 28). How to calculate IC50. YouTube. Retrieved from [Link]
-
eviQ. (2019). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]
-
McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy. Retrieved from [Link]
-
Hoff, M., et al. (2022). Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. Retrieved from [Link]
-
Kamphuis, E., et al. (2025). Successful Dose Reduction of Janus-kinase Inhibitors in Well-controlled Atopic Dermatitis: A Prospective, Multicentre, Real-world Study. Acta Dermato-Venereologica. Retrieved from [Link]
-
Palliative Care Network of Wisconsin. (2022, December 7). Hazardous Drug Safe Handling for Patients Receiving Cancer Treatment. Retrieved from [Link]
-
Meyer, S. C., et al. (2018). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. Cancer Research. Retrieved from [Link]
-
Wang, Y., et al. (2016). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society. (2025, October 24). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Retrieved from [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. Retrieved from [Link]
-
Babon, J. J., et al. (2014). The molecular regulation of Janus kinase (JAK) activation. Biochemical Society Transactions. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
Vazquez-Abad, M. D. (2023, May 1). JAK inhibitors how and why they work in less than 10 min. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Bioinformatics Insights. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Li, X., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
UniProt. (2008, November 25). Tyrosine-protein kinase JAK1 - Homo sapiens (Human). Retrieved from [Link]
-
Oncology Nursing News. (2022, September 9). Experts Provide an Institutional Perspective on the Safe Handling of Immunotherapy Treatments. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose Response and Pharmacokinetics of Tofacitinib (CP-690550), an Oral Janus Kinase Inhibitor, in the Treatment of Chronic Plaque Psoriasis. Retrieved from [Link]
-
GraphPad. (n.d.). Fitting the absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lupardus, P. J., et al. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
Firestein, G. S., & McInnes, I. B. (2017). Immunopathogenesis of Rheumatoid Arthritis. Immunity. Retrieved from [Link]
-
Dr. Nano Help. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Janus kinase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.kr [promega.kr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 21. mypcnow.org [mypcnow.org]
Application Notes & Protocols for High-Throughput Screening of 4-(Pyrazin-2-yl)pyrimidin-2-amine
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The introduction of a pyrazine moiety, as seen in 4-(Pyrazin-2-yl)pyrimidin-2-amine, offers unique hydrogen bonding and aromatic interaction capabilities, making it a compelling candidate for kinase-focused compound libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in high-throughput screening (HTS) campaigns. We present detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind experimental design, robust data analysis, and critical quality control measures to ensure the identification of valid and potent hits.
Compound Profile: 4-(Pyrazin-2-yl)pyrimidin-2-amine
Chemical Structure and Properties
4-(Pyrazin-2-yl)pyrimidin-2-amine belongs to a class of heteroaromatic compounds known for their biological activity. The fusion of the electron-deficient pyrazine and pyrimidine rings, coupled with the hydrogen-donating 2-amino group, creates a pharmacophore well-suited for insertion into the ATP-binding pockets of protein kinases.
| Property | Value | Source |
| IUPAC Name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | - |
| Molecular Formula | C₈H₇N₅ | Inferred |
| Molecular Weight | 173.18 g/mol | Inferred |
| SMILES | C1=CN=C(C=N1)C2=CC=NC(=N2)N | - |
| Appearance | Typically an off-white to pale yellow solid | [1] |
| Solubility | Soluble in DMSO; slightly soluble in Methanol | [1] |
Scientist's Note on Solubility: For HTS applications, a high-quality, dry DMSO stock solution is critical. We recommend preparing a 10 mM stock solution. Before use in aqueous assay buffers, perform a kinetic solubility test to ensure the compound does not precipitate at the final screening concentration, which can be a major source of false-positive results.
Biological Rationale for Screening
The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors like Imatinib. Derivatives of the broader aminopyrimidine class have demonstrated potent and selective inhibition of key oncogenic kinases, including:
The pyrazine ring itself is a bioisostere for other aromatic systems and is present in many biologically active molecules, contributing to a wide range of pharmacological activities, including anticancer effects.[5][6] Therefore, 4-(Pyrazin-2-yl)pyrimidin-2-amine is a high-potential scaffold for discovering novel inhibitors against a wide array of protein and lipid kinases.
High-Throughput Screening (HTS) Strategy
A successful screening campaign follows a logical progression from a broad primary screen to more specific secondary and orthogonal assays to confirm hits and eliminate artifacts.
Caption: General workflow for an HTS campaign.
Key HTS Quality Metrics
Assay performance must be validated before and during the screen using statistical measures.[7]
| Metric | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. | Z' > 0.5 indicates an excellent assay for HTS.[8][9] |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the background (no enzyme) control. | S/B > 5 is generally desirable. |
| Coefficient of Variation (%CV) | A measure of the variability of the data within control wells. | %CV < 10% is typically required.[9] |
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence)
This protocol describes a primary HTS assay to identify direct inhibitors of a chosen kinase using the principle of ATP depletion.
Principle
Active kinases consume ATP to phosphorylate their substrates. Luminescence-based assays like the Kinase-Glo® platform use a luciferase enzyme to measure the amount of ATP remaining after the kinase reaction.[10][11] A low luminescent signal indicates high kinase activity (ATP is consumed), while a high signal indicates kinase inhibition (ATP is preserved).[12] This "add-mix-read" format is robust and ideal for automated HTS.[12]
Materials
-
Test Compound: 10 mM 4-(Pyrazin-2-yl)pyrimidin-2-amine in 100% DMSO.
-
Kinase: Purified enzyme of interest (e.g., EGFR, JAK2, CDK4/Cyclin D1).
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Assay Plates: 384-well, white, solid-bottom plates (low-volume).
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.[10]
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Plate Reader: Luminometer with sensitivity for 384-well plates.
Step-by-Step Protocol
-
Compound Plating (Nanoliter Transfer):
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of compounds from the library source plate to the 384-well assay plate.
-
Transfer 50 nL of 100% DMSO to "maximum activity" and "background" control wells.
-
Transfer 50 nL of the positive control inhibitor stock to "minimum activity" control wells. Rationale: Acoustic dispensing minimizes DMSO carryover and improves precision. The final screening concentration in this example will be 10 µM in a 5 µL reaction volume with a final DMSO concentration of 1%.
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in the appropriate kinase reaction buffer.
-
Dispense 2.5 µL of the master mix into each well containing the compound or DMSO.
-
To the "background" control wells, add 2.5 µL of a mix containing only the substrate (no enzyme). Scientist's Note: The concentrations of kinase and substrate should be optimized during assay development to ensure the reaction is linear with time and within the detection limits of the assay.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to mix.
-
Incubate the plates at room temperature for 60 minutes. The plate should be sealed to prevent evaporation.
-
-
Reaction Termination and Signal Generation:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[10]
-
Add 2.5 µL of the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Signal_Test_Compound - Signal_Min_Activity) / (Signal_Max_Activity - Signal_Min_Activity)
-
-
Identify Primary Hits:
-
Set a hit threshold. A common starting point is a % Inhibition > 50% or a Z-score > 3 standard deviations from the sample mean.
-
Protocol 2: Cell-Based Secondary Assays
Hits from the primary biochemical screen must be validated in a cellular context to confirm target engagement and assess effects on cell viability.[13][14]
Principle & Workflow
This two-part protocol first confirms that the compound can enter the cell and bind to its intended target. Second, it assesses the compound's effect on cell proliferation to distinguish targeted anti-proliferative activity from non-specific cytotoxicity.[15][16]
Caption: Decision workflow for cell-based secondary screening.
Step-by-Step Protocol (Cell Viability)
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be dependent on the kinase target (e.g., PC-9 for EGFR).
-
Trypsinize and count the cells. Seed 2,000 cells per well in 40 µL of culture medium into a 384-well, white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of 4-(Pyrazin-2-yl)pyrimidin-2-amine and control compounds in culture medium.
-
Add 10 µL of the diluted compounds to the cells (final volume 50 µL). Include DMSO-only wells as a "100% viability" control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation is a standard duration to observe effects on cell proliferation.
-
-
Signal Generation and Detection:
-
Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Orthogonal Assay Example: Fluorescence Polarization (FP)
To ensure a primary hit is not an artifact of the detection technology (e.g., compound inhibiting luciferase), it is crucial to confirm activity in an orthogonal assay that uses a different physical principle.
Principle
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[17] In a competitive binding assay, a hit compound will displace the fluorescent tracer from the kinase's ATP pocket. This leads to the tracer tumbling more rapidly in solution, causing a decrease in the measured polarization of its emitted light.[18]
Causality and Value
-
Direct Measurement of Binding: Unlike an activity assay, FP directly measures the compound's ability to bind to the target, providing mechanistic validation.
-
Rules out Assay Interference: A compound that is a true binder should be active in both the primary luminescence assay and the FP assay. A compound that only scores in the luminescence assay is likely an artifact.
Conceptual Protocol
-
Reagent Preparation: A fluorescent tracer (e.g., a fluorescently-labeled ATP competitive probe), purified kinase, and the test compound are required.
-
Assay Setup: In a black 384-well plate, combine the kinase and the fluorescent tracer.
-
Competition: Add serial dilutions of the hit compound (or DMSO control).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection: Read the fluorescence polarization using a plate reader equipped with polarizing filters.[19] A decrease in polarization indicates displacement of the tracer and confirms the hit.
References
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
PubMed. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry. [Link]
-
PubMed. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
- Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Marin Biologic. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
BPS Bioscience. Fluorescence Polarization Assays. [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
NIH. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. SLAS DISCOVERY. [Link]
-
PubMed. (2025). From dye exclusion to high-throughput screening: A review of cell viability assays and their applications. [Link]
-
BellBrook Labs. What Is the Best Kinase Assay?. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
PubChem. 4-(Pyridin-2-yl)pyrimidin-2-amine. [Link]
-
ResearchGate. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK | Request PDF. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]
-
Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]
-
ResearchGate. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
ResearchGate. Cell-Based Assays for High-Throughput Screening. [Link]
-
Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
Wikipedia. Pyrazine. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
NIH. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. [Link]
-
NIH. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
Sources
- 1. 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1 [chemicalbook.com]
- 2. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com [promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
- 13. marinbio.com [marinbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. From dye exclusion to high-throughput screening: A review of cell viability assays and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. bmglabtech.com [bmglabtech.com]
Application Note: Investigating the Apoptotic Potential of 4-(Pyrazin-2-yl)pyrimidin-2-amine in Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activity.[1] Its unique chemical properties allow for diverse substitutions, leading to potent and selective inhibitors of various protein kinases implicated in cancer pathogenesis.[2] Many cancer cells exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival, a process often regulated by Cyclin-Dependent Kinases (CDKs).[3][4] Among these, CDK9 has emerged as a critical regulator of transcriptional elongation and a high-value target for anti-cancer therapies.[5] Inhibition of CDK9 disrupts the production of key survival proteins like Mcl-1 and c-Myc, thereby reinstating the cell's natural apoptotic program.[6][7]
This application note introduces 4-(Pyrazin-2-yl)pyrimidin-2-amine , a novel small molecule featuring a pyrimidine core linked to a pyrazine moiety. Based on the established activity of structurally related compounds, we hypothesize that this molecule functions as a potent inhibitor of CDK9, leading to the induction of apoptosis in cancer cells. This document provides a comprehensive guide for researchers to investigate this hypothesis, detailing the underlying scientific rationale and providing robust, step-by-step protocols for its characterization.
Hypothesized Mechanism of Action: CDK9 Inhibition-Mediated Apoptosis
We propose that 4-(Pyrazin-2-yl)pyrimidin-2-amine exerts its anti-cancer effects by targeting the ATP-binding pocket of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for productive transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.[8][9]
By inhibiting CDK9, 4-(Pyrazin-2-yl)pyrimidin-2-amine is predicted to:
-
Block RNAP II Phosphorylation: Prevent the phosphorylation of RNAP II at Serine 2 (Ser2), halting transcriptional elongation.
-
Downregulate Anti-Apoptotic Proteins: Decrease the mRNA and subsequent protein levels of key short-lived survival factors, most notably Mcl-1 and Bcl-2, as well as the oncogene c-Myc.[6][10]
-
Activate the Intrinsic Apoptotic Pathway: The resulting imbalance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
-
Execute Apoptotic Cell Death: Activation of effector caspases, such as Caspase-3 and Caspase-7, leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized CDK9-mediated apoptotic pathway induced by 4-(Pyrazin-2-yl)pyrimidin-2-amine.
Experimental Validation Workflow
A systematic approach is crucial to validate the hypothesized mechanism of action. The following workflow provides a logical progression from determining general cytotoxicity to confirming target engagement and elucidating the specific apoptotic pathway.
Diagram of Experimental Workflow
Caption: A three-phase workflow for characterizing the apoptotic effects of the compound.
Detailed Protocols
Protocol 1: Determination of IC50 by MTT Assay
Causality: This initial step is critical to determine the concentration range at which 4-(Pyrazin-2-yl)pyrimidin-2-amine exhibits cytotoxic effects. The IC50 (half-maximal inhibitory concentration) value is essential for designing subsequent mechanism-of-action studies, ensuring that observed effects are not due to non-specific, high-dose toxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of 4-(Pyrazin-2-yl)pyrimidin-2-amine in culture medium. A typical starting concentration might be 100 µM, diluted down through 8-12 points. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
Causality: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This provides quantitative evidence that the observed cytotoxicity is due to programmed cell death.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 4-(Pyrazin-2-yl)pyrimidin-2-amine at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptotic and CDK9 Pathway Markers
Causality: This protocol provides direct evidence of target engagement and pathway modulation. By measuring the levels of p-RNAPII (Ser2), we can confirm the inhibition of CDK9's kinase activity. Observing the downregulation of Mcl-1, Bcl-2, and c-Myc validates the transcriptional inhibitory effect. Finally, detecting the cleavage of Caspase-3 and its substrate PARP confirms the execution of the apoptotic program.
Methodology:
-
Cell Lysis: Treat cells as in Protocol 2 for various time points (e.g., 0, 6, 12, 24 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Rabbit anti-p-RNAPII (Ser2)
-
Rabbit anti-Mcl-1
-
Rabbit anti-c-Myc
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-Cleaved PARP
-
Mouse anti-β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Data Summary and Interpretation
Results from the described protocols should be systematically recorded to build a comprehensive profile of the compound's activity.
| Experiment | Key Parameter | Expected Result with 4-(Pyrazin-2-yl)pyrimidin-2-amine | Interpretation |
| MTT Assay | IC50 Value (µM) | [Researcher to input experimental data] | Defines the concentration for potent cytotoxic activity. |
| Annexin V/PI | % Apoptotic Cells | Dose-dependent increase in Annexin V+ cells. | Confirms cell death occurs via apoptosis. |
| Caspase-Glo 3/7 | Fold-change in Luminescence | Dose-dependent increase in caspase activity. | Verifies activation of executioner caspases. |
| Western Blot | Protein Levels | ↓ p-RNAPII (Ser2)↓ Mcl-1↓ c-Myc↑ Cleaved Caspase-3↑ Cleaved PARP | Confirms CDK9 inhibition and downstream activation of the intrinsic apoptotic pathway. |
Conclusion
The protocols and scientific framework detailed in this application note provide a robust starting point for the investigation of 4-(Pyrazin-2-yl)pyrimidin-2-amine as a novel apoptosis-inducing agent. By systematically applying these methods, researchers can validate its hypothesized mechanism as a CDK9 inhibitor and build a strong data package to support its further development as a potential anti-cancer therapeutic.
References
- Jain, A. K., & Sharma, S. (2021). The privileged scaffold of pyrimidine in the design of anticancer agents: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113642.
- Wang, Z., et al. (2021). Discovery of Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as Highly Active CDK9 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11475–11497.
-
Li, Z., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology, 11, 648588. Available from: [Link]
-
Li, Z., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Cell and Developmental Biology, 9, 648588. Available from: [Link]
- Boffo, S., et al. (2018). CDK9 inhibition stops the gene transcription and results in the downregulated expression of a large proportion of genes, such as c-Myc and Mcl-1. Cancers, 10(4), 109.
-
Mochida, K., et al. (2018). CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. Biological and Pharmaceutical Bulletin, 41(8), 1258-1266. Available from: [Link]
-
Chen, Y., et al. (2022). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. International Journal of Molecular Sciences, 23(14), 7794. Available from: [Link]
-
Mochida, K., et al. (2018). CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. PubMed, 29863004. Available from: [Link]
- Wang, S., & Fischer, P. M. (2008). Cyclin-dependent kinase 9: a key transcriptional regulator and potential drug target in cancer. Trends in pharmacological sciences, 29(6), 302–313.
- Olson, C. M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 216–220.
- Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-13.
-
Gregory, G. P., et al. (2012). Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia. Cell Cycle, 11(19), 3624-3633. Available from: [Link]
-
Chae, H. D., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6539. Available from: [Link]
-
Yang, Y., et al. (2020). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 25(10), 2349. Available from: [Link]
- Chen, R., et al. (2021). Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy. Journal of Biomedical Science and Engineering, 14(12), 379-396.
-
Moujalled, D., et al. (2022). Co-Targeting BCL-2 and MCL1 (via CDK9) in Pre-Clinical Models of High-Risk Acute Lymphoblastic Leukemia. Blood, 140(Supplement 1), 1636–1637. Available from: [Link]
-
Chen, S. J., et al. (2020). Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology, 11, 811. Available from: [Link]
-
Gregory, G. P., et al. (2015). Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia. Expert Opinion on Investigational Drugs, 24(2), 169-181. Available from: [Link]
-
Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4165–4178. Available from: [Link]
- Born, J., et al. (2020). PaccMannRL: Designing Anticancer Drugs with Reinforcement Learning. NeurIPS Proceedings.
- Mitra, P., et al. (2021). CDK9 inhibitor-mediated down-regulation of MCL-1 is not sufficient to induce apoptosis in ER +ve breast cancer cells. Scientific Reports, 11(1), 1-13.
- Patel, H., et al. (2020). 4-Aryl/hetroaryl-2-aminopyridines/pyrimidines CDK9 inhibitors published by Novartis. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
-
Al-Gharabli, S. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. Available from: [Link]
-
Pinto, B., et al. (2021). Novel Anticancer Strategies. Pharmaceutics, 13(2), 269. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 8. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 9. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Cell Cycle Arrest Induced by 4-(Pyrazin-2-yl)pyrimidin-2-amine Using Propidium Iodide-Based Flow Cytometry
Introduction
The regulation of the cell division cycle is a fundamental process essential for organismal development and tissue homeostasis. Its dysregulation is a hallmark of cancer, making the cell cycle machinery an attractive target for therapeutic intervention.[1] Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, orchestrate the orderly progression through the distinct phases of the cell cycle.[2] Consequently, the development of small molecule inhibitors targeting CDKs has become a major focus in oncology drug discovery.[3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine base of ATP and form critical hydrogen bonds within the kinase ATP-binding pocket.[4] "4-(Pyrazin-2-yl)pyrimidin-2-amine" represents a novel compound based on this scaffold, designed to probe the cell cycle machinery. Assessing the biological activity of such compounds requires robust and quantitative methods to determine their impact on cell proliferation.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to analyze the cell cycle distribution of a cancer cell line treated with 4-(Pyrazin-2-yl)pyrimidin-2-amine. We present a detailed protocol for sample preparation, flow cytometric analysis using propidium iodide (PI) staining, and subsequent data interpretation to characterize compound-induced cell cycle arrest.
Principle of the Assay
Cell cycle analysis by flow cytometry is a cornerstone technique that provides a statistically powerful "snapshot" of the cell cycle status of a cell population.[5] The method relies on the stoichiometric binding of a fluorescent dye to the cellular DNA. Propidium iodide (PI) is a fluorescent intercalating agent that binds to double-stranded DNA.[6] In permeabilized cells, the amount of incorporated PI is directly proportional to the total amount of DNA.
This relationship allows for the discrimination of cell populations based on their position in the cell cycle:
-
G0/G1 Phase: Cells contain a normal diploid (2n) complement of DNA.
-
S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4n) amount of DNA prior to mitosis.
By measuring the fluorescence intensity of thousands of individual cells, a histogram can be generated that reveals the percentage of the population in each phase. A compound that induces cell cycle arrest will cause a characteristic accumulation of cells in a specific phase compared to an untreated control population.[7]
Hypothesized Mechanism of Action: CDK Inhibition
Given its 4-aminopyrimidine core structure, a plausible mechanism of action for 4-(Pyrazin-2-yl)pyrimidin-2-amine is the inhibition of Cyclin-Dependent Kinases, particularly CDK4 and CDK6. These kinases are critical for the G1-to-S phase transition.[3] In a normal G1 phase, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry.[2] Inhibition of CDK4/6 prevents Rb phosphorylation, keeping E2F repressed and effectively arresting cells in the G1 phase.[8][9]
Caption: Hypothesized G1 arrest mechanism via CDK4/6 inhibition.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | ATCC | e.g., HCT116, A549, MCF-7 |
| Complete Culture Medium | Gibco | As required for the chosen cell line |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Calcium and Magnesium free |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine | Custom Synthesis | Dissolve in DMSO to make a 10 mM stock |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Vehicle control |
| Ethanol, 100% | Sigma-Aldrich | For preparing 70% ethanol fixative |
| Propidium Iodide (PI) | Sigma-Aldrich | e.g., Cat. No. P4170 |
| RNase A | Thermo Fisher | DNase-free |
| Flow Cytometer | BD, Beckman Coulter, etc. | Equipped with a 488 nm laser |
| Flow Cytometry Tubes | Falcon | 5 mL polystyrene tubes |
| Microcentrifuge Tubes | Eppendorf | |
| 6-well Culture Plates | Corning |
Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
Causality Insight: It is critical to treat cells when they are in an asynchronous, logarithmic phase of growth. This ensures a baseline distribution across all cell cycle phases and prevents artifacts from contact inhibition or nutrient depletion, which can themselves cause cell cycle arrest.
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. For example, seed 2.5 x 10^5 HCT116 cells per well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare serial dilutions of the 10 mM 4-(Pyrazin-2-yl)pyrimidin-2-amine stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.25% DMSO).
-
Treatment: Aspirate the old medium from the cells and add 2 mL of the medium containing the compound or vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe significant cell cycle changes.
Protocol 2: Sample Preparation for Flow Cytometry
Causality Insight: The fixation step using cold 70% ethanol is crucial. It permeabilizes the cell membrane, allowing the large PI molecule to enter and access the DNA, while simultaneously preserving the overall cellular structure and preventing DNA degradation. Adding ethanol dropwise while vortexing prevents cell clumping, which is essential for single-cell analysis by the flow cytometer.[10]
-
Cell Harvesting:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Add 300 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Cell Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of residual PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This is a critical step to avoid aggregation.[11]
-
Incubate the cells for at least 2 hours at 4°C. For convenience, cells can be stored in ethanol at -20°C for several weeks.[11]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cells once with 2 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the tubes for 30 minutes at room temperature in the dark. The RNase A treatment is necessary to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[6]
-
-
Final Preparation: Transfer the stained cell suspension to 5 mL polystyrene flow cytometry tubes. Keep samples on ice and protected from light until analysis.
Caption: Experimental workflow for cell cycle analysis.
Data Acquisition and Interpretation
-
Instrument Setup: Use a 488 nm laser for excitation and collect PI fluorescence in the appropriate channel (typically ~585/42 nm or 610/20 nm, e.g., PE-Texas Red or PerCP-Cy5.5).
-
Gating Strategy:
-
First, use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, create a doublet discrimination gate using pulse width (FSC-W) vs. pulse area (FSC-A) to exclude cell clumps, which would otherwise be incorrectly identified as G2/M cells.[10]
-
-
Data Collection: Collect at least 10,000 events from the single-cell gate for each sample.
-
Histogram Analysis:
-
Generate a histogram of PI fluorescence (on a linear scale) for the single-cell population.
-
The first, and typically largest, peak represents G0/G1 cells (2n DNA content). Set the voltage so this peak is around channel 200 on a 1024-channel scale.
-
The second, smaller peak represents G2/M cells (4n DNA content) and should appear at approximately twice the fluorescence intensity of the G1 peak.
-
The region between the G1 and G2/M peaks represents the S-phase population.
-
-
Interpreting Results: Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase. Compare the cell cycle distribution of compound-treated samples to the vehicle control. An accumulation of cells in one phase indicates a block at that stage of the cell cycle. For example, a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in S and G2/M phases indicates a G1 arrest.[7][12]
Sample Data Presentation
The results should be summarized in a table for clear comparison.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine | 1 | 55.8 ± 2.5 | 28.1 ± 1.9 | 16.1 ± 1.3 |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine | 10 | 78.5 ± 3.3 | 12.5 ± 2.4 | 9.0 ± 1.1 |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine | 25 | 85.1 ± 2.9 | 8.7 ± 1.7 | 6.2 ± 0.9 |
Table 1: Representative data showing a dose-dependent G1 phase cell cycle arrest in HCT116 cells treated with 4-(Pyrazin-2-yl)pyrimidin-2-amine for 24 hours. Data are presented as mean ± SD (n=3).
References
-
European Journal of Medicinal Chemistry. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 115, 7.35.1-7.35.15. Available at: [Link]
-
Haines, E., Chen, T., Kommajosyula, N., et al. (2022). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Wellcome Open Research, 7, 24. Available at: [Link]
- Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? Retrieved from [Link]
-
MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
-
Kim, T. H., Kim, H., Park, S. J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. ACS Omega, 7(17), 14936-14945. Available at: [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Hassan, S. Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286-1298. Available at: [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Fassl, A., Gurbuxani, S., Hart, T., et al. (2022). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 15(1), 118. Available at: [Link]
-
Fathy, M., El-Sayed, N., El-Messery, S., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2695-2704. Available at: [Link]
-
ResearchGate. (2025). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Moser, J., Miller, I., Slouka, D., et al. (2023). APC/C prevents non-canonical order of cyclin/CDK activity to maintain CDK4/6 inhibitor-induced arrest. bioRxiv. Available at: [Link]
-
Li, D. D., Chen, B. Q., Liu, Y. C., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5, 12. Available at: [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Lee, C. H., Chen, C., Elias, G., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 13(1), 8493. Available at: [Link]
-
Musgrove, E. A., Caldon, C. E., Barraclough, J., et al. (2011). Cyclin D as a therapeutic target in cancer. Nature Reviews Cancer, 11(8), 558-572. Available at: [Link]
-
Shen, H., Perez, R. E., Davaadelger, B., & Maki, C. G. (2013). Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PLoS ONE, 8(4), e59848. Available at: [Link]
-
OncoDaily. (2026). Highlights from BGICC 2026: Overcoming CDK4/6 Inhibitor Resistance in ER+/HER2-Negative Breast Cancer — Insights from Giuseppe Curigliano. Retrieved from [Link]
-
ResearchGate. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors | MDPI [mdpi.com]
- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. fortislife.com [fortislife.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of pyrazinyl pyrimidines and how to avoid them
Welcome to the technical support center for the synthesis of pyrazinyl pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, grounded in established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the synthesis of pyrazinyl pyrimidines?
A1: The most prevalent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3] The Suzuki-Miyaura reaction typically involves the coupling of a pyrazinylboronic acid or ester with a halopyrimidine, or vice versa. The Buchwald-Hartwig amination is used to form a C-N bond, for instance, by coupling an aminopyrazine with a halopyrimidine.
Q2: I am seeing a significant amount of starting material left even after prolonged reaction times. What could be the primary reason?
A2: Incomplete conversion is a common issue. The primary culprits are often related to the catalyst system or the reaction conditions. In palladium-catalyzed reactions, the active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. Additionally, the choice of ligand, base, and solvent is crucial for an efficient catalytic cycle. For instance, in Buchwald-Hartwig aminations, using a pre-catalyst can often lead to a more reliable formation of the active catalytic species compared to using sources like Pd(OAc)₂ directly.[4]
Q3: How do I choose the correct starting materials for my desired pyrazinyl pyrimidine isomer?
A3: The substitution pattern of your final product is dictated by the regiochemistry of your starting materials. For example, to synthesize a 2-pyrazinylpyrimidine, you would typically use a 2-halopyrimidine and a pyrazinylboronic acid (for Suzuki coupling) or an aminopyrazine (for Buchwald-Hartwig amination). When using dihalopyrimidines, the inherent reactivity of the different positions on the pyrimidine ring comes into play. Generally, for 2,4-dihalopyrimidines, substitution reactions tend to favor the C4 position.[5][6] However, specific ligands and reaction conditions can be employed to achieve selectivity for the C2 position.[5][7]
Troubleshooting Guides
This section provides in-depth guidance on identifying and resolving common side reactions encountered during the synthesis of pyrazinyl pyrimidines.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired pyrazinyl pyrimidine is a frequent challenge. The underlying causes can range from catalyst deactivation to suboptimal reaction conditions.
Causality: The active Pd(0) catalyst in Suzuki and Buchwald-Hartwig reactions is susceptible to oxidation, which renders it inactive. The presence of oxygen in the reaction vessel is a common cause of this deactivation.[8] Furthermore, certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. All reactions should be set up and run under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Ensure that all starting materials, solvents, and bases are of high purity and anhydrous. The presence of water can lead to hydrolysis of starting materials and intermediates.[9]
-
Catalyst and Ligand Selection: For challenging couplings, consider using pre-formed palladium catalysts (precatalysts) which are often more stable and provide more consistent results. The choice of phosphine ligand is also critical; bulky, electron-rich ligands like XPhos or SPhos can significantly improve reaction efficiency in Buchwald-Hartwig aminations.[2]
Causality: The choice of base, solvent, and temperature can dramatically impact the reaction rate and yield. An inappropriate base may not be strong enough to facilitate the transmetalation step in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination. The solvent polarity and coordinating ability can influence the solubility of reagents and the stability of catalytic intermediates.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Well-established catalysts for Suzuki couplings. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction rate and selectivity. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive substrates. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the halopyrimidine (1.0 equiv.), pyrazinylboronic acid (1.2 equiv.), and base (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Presence of Homocoupling Byproducts
A common side reaction is the formation of homocoupled products, such as bipyrazines or bipyrimidines.
Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[8] It can also occur if the transmetalation step is slow compared to the reaction of two boronic acid molecules with the palladium catalyst. Homocoupling of the pyrazine starting material can also occur in Stille couplings.[10] In the case of Buchwald-Hartwig amination, the aminopyridine starting material can act as a nucleophile and compete in the cross-coupling reaction, leading to homocoupling.[11]
Troubleshooting Workflow for Homocoupling:
Caption: Decision tree for optimizing regioselectivity in the functionalization of dihalopyrimidines.
-
Ligand Selection: The use of sterically hindered ligands can sometimes reverse the inherent selectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-coupling in 2,4-dichloropyridines. [7]2. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Sequential Cross-Coupling: A reliable strategy is to perform two sequential cross-coupling reactions. The first coupling is performed under conditions that favor reaction at the more reactive position (typically C4). The resulting mono-substituted product is then isolated and subjected to a second coupling reaction at the remaining halogenated position.
Comparative Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine:
| Catalyst/Ligand System | Predominant Isomer | Reference |
| Pd(PPh₃)₄ | 4-substituted | [12] |
| Pd(OAc)₂/SPhos | 4-substituted | [6] |
| Pd/IPr | 4-substituted (in pyridines) | [7] |
| Specialized Pd catalysts | 2-substituted | [5] |
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amidation of 2-Chloropyrimidines. (2009). ResearchGate. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
Transition metal-catalyzed functionalization of pyrazines. (2013). Royal Society of Chemistry. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ResearchGate. [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (2018). National Institutes of Health. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). National Institutes of Health. [Link]
-
Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2023). PubMed. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). MDPI. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2016). Reddit. [Link]
-
Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. (2023). MDPI. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). National Institutes of Health. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). PubMed Central. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate. [Link]
-
a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). Royal Society of Chemistry. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]
-
(PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2007). National Institutes of Health. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). PubMed Central. [Link]
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013). Sci-Hub. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2024). Bioengineer.org. [Link]
Sources
- 1. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. bioengineer.org [bioengineer.org]
- 4. reddit.com [reddit.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 4-(Pyrazin-2-yl)pyrimidin-2-amine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for enhancing the kinase selectivity of compounds based on the "4-(Pyrazin-2-yl)pyrimidin-2-amine" scaffold. As a common and effective hinge-binding motif, this scaffold is a powerful starting point for kinase inhibitor design. However, the high degree of conservation in the ATP-binding site across the human kinome often leads to promiscuous inhibitors, posing a significant challenge.[1][2]
This document moves beyond simple protocols to explain the causal logic behind experimental design, empowering you to make informed decisions in your selectivity optimization campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and conceptual hurdles encountered during a kinase inhibitor project.
Q1: I've developed a potent 4-(Pyrazin-2-yl)pyrimidin-2-amine derivative, but it inhibits multiple kinases. Why is this happening, and what is my immediate first step?
A: This is a very common and expected outcome. The 4-(Pyrazin-2-yl)pyrimidin-2-amine core is an "ATP-mimetic" scaffold, meaning it is designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket.[3] Because many kinases share similar structural features in this region, broad activity is often the starting point.[4]
Your immediate first step is to quantify the promiscuity of your compound. Do not rely on anecdotal evidence or testing against a small, biased panel. A comprehensive, unbiased assessment is crucial for establishing a baseline against which you will measure all future improvements.
-
Actionable Advice: Perform a broad kinome selectivity profile. Several commercial services offer screening against hundreds of kinases at a fixed compound concentration (e.g., 1 µM) to identify primary targets and off-targets.[5][6] This will provide a "fingerprint" of your compound's activity across the kinome.
Q2: What is the "gatekeeper" residue, and how can I leverage it to engineer selectivity?
A: The gatekeeper residue is a single amino acid that controls access to a deep hydrophobic pocket at the back of the ATP-binding site.[7] Its size is a critical "selectivity filter" because it varies across the kinome.[2][8]
-
Large Gatekeepers (e.g., Phe, Met, Leu): These residues block access to the back pocket.
-
Small Gatekeepers (e.g., Thr, Val, Ala): These residues create an opening into the back pocket.
You can exploit this difference in two primary ways:
-
To gain selectivity FOR a kinase with a small gatekeeper: Design modifications on your scaffold (typically on the pyrazine ring) that are bulky enough to project into and occupy the back pocket. These derivatives will sterically clash with kinases that have large gatekeepers, preventing binding.[8]
-
To gain selectivity AGAINST a kinase with a large gatekeeper: Design modifications that create a steric clash with the bulky residue, thereby disfavoring binding to that specific off-target.
Diagram illustrating the role of the Gatekeeper residue in kinase selectivity.
Caption: Exploiting the Gatekeeper Residue for Selectivity.
Q3: My target kinase and a major off-target are highly similar. What subtle structural differences should I look for to guide my design?
A: High sequence homology presents a significant challenge. The key is to move beyond the hinge region and identify subtle differences by comparing high-resolution crystal structures.
-
Key Areas to Compare:
-
Solvent-Exposed Region: Look at the residues at the entrance of the ATP pocket. Can you add polar groups (e.g., morpholine, piperazine) to your inhibitor that form specific hydrogen bonds with a residue in your target but not the off-target?
-
αC-Helix and DFG Motif: The conformation of these dynamic regions (e.g., DFG-in vs. DFG-out) can create or remove pockets for binding. An inhibitor that stabilizes a specific conformation in your target kinase may not bind as well to the off-target if it prefers a different conformation.[8]
-
Non-conserved Residues: Even a single amino acid change can be exploited. For example, a strategy of covalent inhibition can be employed if your target has a uniquely positioned cysteine that is absent in the off-target.[2][9]
-
Q4: What computational tools can help me prioritize which chemical modifications to synthesize?
A: Computational chemistry is essential for prioritizing synthetic efforts, saving time and resources.
-
Molecular Docking: This is the workhorse technique. It predicts how your designed molecules will bind within the kinase active site.[10][11] By docking your proposed derivatives into the structures of both your target and off-target kinases, you can generate hypotheses about which modifications will improve selectivity. A good docking pose should recapitulate the known hinge interactions and suggest new, favorable interactions.[12]
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can provide a more dynamic view of the protein-ligand complex, assessing the stability of key interactions over time and revealing the role of flexibility.[13][14]
Part 2: Troubleshooting Guide: A Systematic Workflow for Selectivity Enhancement
This section provides a step-by-step workflow for a common scenario: "My lead compound, CPD-01 , is a potent inhibitor of my target, Kinase-X , but also potently inhibits an undesired off-target, Kinase-Y ."
Workflow for enhancing kinase inhibitor selectivity.
Caption: Iterative cycle of selectivity enhancement.
Step 1: Establish a Baseline - Comprehensive Selectivity Profiling
Before you can improve selectivity, you must measure it accurately.
-
Objective: To understand the full off-target profile of CPD-01 .
-
Experimental Protocol: Kinome Profiling
-
Provider Selection: Choose a reputable vendor for kinome scanning (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology's HotSpot™).[5][6]
-
Compound Submission: Prepare a stock solution of CPD-01 at a high concentration (e.g., 10 mM in 100% DMSO) as per the vendor's instructions.
-
Assay Conditions: Typically, the initial screen is run at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Output: The primary data is usually reported as '% Inhibition' at the tested concentration. Potent hits are often followed up to determine IC50 values.
-
-
Data Presentation: Example Kinome Scan Data for CPD-01
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Kinase-X (Target) | 99% | 15 | Desired Activity |
| Kinase-Y (Off-Target) | 95% | 30 | Problematic Off-Target |
| Kinase-Z | 85% | 150 | Moderate Off-Target |
| Kinase-A | 40% | >1000 | Weak Off-Target |
| Kinase-B | 15% | >10000 | No significant activity |
| (...and 300+ other kinases) | ... | ... | ... |
This table clearly shows a lack of selectivity between Kinase-X and Kinase-Y, defining our primary objective.
Step 2: Structural & Computational Analysis - Formulating a Hypothesis
-
Objective: To identify structural differences between Kinase-X and Kinase-Y that can be exploited.
-
Methodology: Comparative Molecular Docking
-
Structure Acquisition: Obtain high-resolution crystal structures of Kinase-X and Kinase-Y, preferably with a ligand bound in the ATP site. Use the Protein Data Bank (PDB). If no structure exists, homology modeling may be an alternative, though less reliable.
-
Protein Preparation: Prepare the protein structures for docking by removing water molecules, adding hydrogens, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of CPD-01 .
-
Docking Simulation: Dock CPD-01 into the active sites of both Kinase-X and Kinase-Y using software like AutoDock, Glide, or GOLD.[11]
-
Pose Analysis: Carefully analyze the top-scoring poses.
-
Does the model correctly place the pyrimidin-2-amine moiety in the hinge region, forming the canonical hydrogen bonds?
-
How does the pyrazine ring orient itself? Are there differences in the nearby residues between Kinase-X and Kinase-Y?
-
Crucially, overlay the docked poses within the two kinase structures. This will highlight regions where the inhibitor can be modified to interact with a residue present in Kinase-X but absent or different in Kinase-Y.
-
-
-
Hypothesis from Analysis: Let's assume the analysis reveals that Kinase-X has a small threonine gatekeeper (T338), while Kinase-Y has a large methionine (M338). Our hypothesis is: "Adding a bulky substituent to the pyrazine ring of CPD-01 will be tolerated by Kinase-X's open back pocket but will sterically clash with the methionine gatekeeper of Kinase-Y, thus improving selectivity." [8][13]
Step 3: Rational, Structure-Guided Chemical Modification
-
Objective: To synthesize a small, focused library of derivatives based on the hypothesis.
-
Synthetic Strategy: Based on our hypothesis, we will modify the pyrazine ring of 4-(Pyrazin-2-yl)pyrimidin-2-amine.
| Derivative | Modification on Pyrazine Ring | Rationale |
| CPD-02 | Add a tert-butyl group | Introduce significant bulk to probe the gatekeeper clash. |
| CPD-03 | Add a phenyl group | Introduces bulk with different conformational flexibility than tert-butyl.[15] |
| CPD-04 | Add a cyclopropyl group | Smaller bulky group to test the size limits of the pocket. |
Step 4: Biophysical Validation of New Derivatives
-
Objective: To quantitatively measure the affinity and kinetics of the new compounds against both Kinase-X and Kinase-Y to confirm the hypothesis.
-
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Purpose: To directly measure the binding affinity (KD) and thermodynamics, confirming that any change in IC50 is due to a change in binding affinity.[16][17]
-
Preparation: Prepare purified protein solutions of Kinase-X and Kinase-Y. Prepare accurate concentrations of CPD-01 , CPD-02 , CPD-03 , and CPD-04 .
-
ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution at a constant temperature. The instrument measures the small heat changes that occur upon binding.[18]
-
Data Analysis: Fit the resulting binding isotherm to a suitable model to extract the KD, stoichiometry (n), and enthalpy (ΔH) of binding.[19]
-
-
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
-
Purpose: To understand the binding kinetics (kon/koff), which provides deeper insight into the mechanism of selectivity. A slower dissociation rate (koff) from the target kinase is often a desirable attribute.[20][21]
-
Chip Preparation: Immobilize purified Kinase-X and Kinase-Y onto separate flow cells of an SPR sensor chip.
-
Binding Measurement: Inject a series of concentrations of each compound over the chip surface and measure the change in refractive index in real-time, which is proportional to binding.
-
Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can be calculated as koff/kon.
-
-
Data Presentation: Comparative Results
| Compound | Target | IC50 (nM) | KD (ITC, nM) | koff (SPR, s⁻¹) | Selectivity Fold (Y/X) |
| CPD-01 | Kinase-X | 15 | 20 | 1.0 x 10⁻² | 2-fold |
| Kinase-Y | 30 | 45 | 1.2 x 10⁻² | ||
| CPD-02 | Kinase-X | 25 | 35 | 0.8 x 10⁻² | >285-fold |
| Kinase-Y | >10,000 | >10,000 | Not Determined | ||
| CPD-03 | Kinase-X | 20 | 28 | 0.9 x 10⁻² | 150-fold |
| Kinase-Y | 3,000 | 4,200 | Not Determined |
References
- Workshop Kinase Ligand Design. (2024). YouTube.
- Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)
- Kinome Profiling. (n.d.). PubMed Central.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
- How a Kinase Inhibitor Withstands Gatekeeper Residue Mut
- Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). (n.d.). NIH.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
- Nucleotide binding to creatine kinase: an isothermal titration microcalorimetry study. (n.d.). [No Source].
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). PubMed.
- Kinase Selectivity Profiling System: General Panel Protocol. (n.d.).
- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (n.d.). PubMed.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). [No Source].
- The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (n.d.). PNAS.
- Revealing kinase inhibitor mechanisms: ITC leads the way. (2014). Malvern Panalytical.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- How a Kinase Inhibitor Withstands Gatekeeper Residue Mut
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). [No Source].
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
- How a kinase inhibitor withstands gatekeeper residue mut
- Isothermal Titration Calorimetry (ITC) data for binding of halogenated... (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pnas.org [pnas.org]
- 8. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
- 15. indiabioscience.org [indiabioscience.org]
- 16. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Nucleotide binding to creatine kinase: an isothermal titration microcalorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portlandpress.com [portlandpress.com]
- 21. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with 4-(Pyrazin-2-yl)pyrimidin-2-amine
Welcome to the technical support resource for researchers utilizing 4-(Pyrazin-2-yl)pyrimidin-2-amine and its analogs in kinase assays. This guide is designed to provide expert-driven, field-proven insights into addressing the unexpected results that can arise during your research. As drug development professionals, we understand that robust, reproducible data is paramount. This center offers a structured approach to troubleshooting, grounded in scientific principles, to help you navigate experimental challenges and ensure the integrity of your findings.
The 2-aminopyrimidine scaffold, of which your compound is a member, is a well-established "privileged" structure in kinase inhibitor design.[1][2][3] These structures often function by mimicking the adenine ring of ATP, competing for the enzyme's active site.[1] This mechanism, while effective, means that seemingly small structural changes can significantly alter a compound's kinase selectivity profile, leading to unexpected inhibition patterns.[4][5]
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to help you diagnose and resolve common issues.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues that can be resolved with straightforward checks of your experimental setup and reagents.
Question 1: My IC50 value for my target kinase is significantly higher (less potent) than expected. What are the first things I should check?
Answer: An unexpectedly high IC50 value is a common issue that can often be traced back to the assay conditions rather than the compound itself. Here is a checklist of initial variables to verify:
-
ATP Concentration: The most critical factor for an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will require a much higher concentration of your inhibitor to achieve 50% inhibition, leading to a right-shifted IC50 curve. For accurate and comparable IC50 values, it is crucial to run assays at or near the ATP Km for each specific kinase.[6] However, testing at physiological ATP concentrations (typically 1-5 mM) can provide more biologically relevant data on the inhibitor's efficacy in a cellular context.[6]
-
Enzyme Concentration and Activity: Ensure the kinase you are using is active and used at a concentration that results in a linear reaction rate over the time course of your assay. Substrate depletion (more than 20-30% conversion to product) can lead to non-linear kinetics and inaccurate IC50 determination. Verify the enzyme's activity with a known control inhibitor.
-
Compound Integrity and Concentration: Confirm the identity and purity of your 4-(Pyrazin-2-yl)pyrimidin-2-amine stock. Was the compound fully dissolved in your solvent (typically DMSO)? Inaccurate serial dilutions are a frequent source of error. We recommend preparing fresh dilutions for each experiment.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit some kinases, leading to a compressed assay window and skewed results.[7] Keep the final DMSO concentration below 1% if possible.
Question 2: I'm seeing inhibition in my "no enzyme" or "no substrate" control wells. What could be causing this?
Answer: This indicates that your compound is interfering with the assay detection method, a common source of false-positive results.[7] The pyrazine and pyrimidine rings in your compound are nitrogen-containing heterocycles that can interact with assay components.[8][9]
Here’s how to troubleshoot based on your assay type:
-
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These assays rely on luciferase enzymes to generate a light signal proportional to the amount of ATP remaining (Kinase-Glo) or ADP produced (ADP-Glo).[10] Your compound might be directly inhibiting the luciferase enzyme.
-
Troubleshooting Step: Run a counterscreen. Prepare a reaction with a known amount of ATP (for Kinase-Glo) or ADP (for ADP-Glo) and the detection reagents, but without the kinase. Add your compound at the same concentrations used in your main assay. If the luminescent signal decreases, you have confirmed luciferase inhibition.
-
-
Fluorescence-Based Assays (FP, TR-FRET): These assays are susceptible to compounds that are themselves fluorescent or that quench the fluorescence of the assay's probe.[11]
-
Troubleshooting Step: Measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. If it is fluorescent, it will contribute to the background signal. To check for quenching, run the assay with a fully phosphorylated, fluorescently-labeled peptide and add your compound. A decrease in signal indicates quenching.[7]
-
If interference is confirmed, you may need to switch to a different detection method. Radiometric assays, which directly measure the transfer of radioactive phosphate from [γ-³²P]ATP to a substrate, are considered the "gold standard" as they are least susceptible to compound interference.[6]
Question 3: My dose-response curve is shallow, or it doesn't reach 100% inhibition. Why is this happening?
Answer: A shallow or incomplete dose-response curve can indicate several issues, from technical problems to complex biological behavior.
-
Compound Solubility/Aggregation: At high concentrations, your compound may be precipitating out of solution or forming aggregates. Aggregated compounds can cause non-specific inhibition, often characterized by steep and irregular dose-response curves.[7] Inspect your high-concentration wells for visible precipitate. Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer to mitigate aggregation.
-
Assay Ceiling/Floor: Ensure your positive (no inhibition) and negative (max inhibition) controls define a sufficient assay window. If the signal-to-background ratio is low, it can be difficult to achieve a full curve.
-
Complex Inhibition Mechanism: While most pyrimidine-based inhibitors are ATP-competitive, other mechanisms are possible. If the compound is a non-competitive or allosteric inhibitor, the dose-response curve may not reach 100% inhibition. Further mechanistic studies would be required to confirm this.
-
Reagent Instability: Ensure that your kinase and ATP are stable for the duration of the experiment, especially if you are performing long incubations.
Section 2: Advanced Troubleshooting - Addressing Unexpected Selectivity
The pyrimidine scaffold is known to bind to the hinge region of many kinases.[1] Therefore, it is common for inhibitors based on this scaffold to exhibit activity against multiple kinases.[4][12] Unexpected results often stem from this "off-target" activity.
Answer: This is a critical juncture in drug discovery that can represent either a liability (a side effect) or an opportunity (drug repositioning).[12] Molecules with a 2-aminopyrimidine core have been reported to inhibit a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs), among others.[13][14][15][16]
The following workflow will help you validate and understand this unexpected activity.
Workflow for Validating Off-Target Kinase Activity
Caption: A stepwise decision-making workflow for validating unexpected kinase inhibition.
Explanation of the Workflow:
-
Initial Hit Confirmation: The first step is to ensure the initial result is not due to experimental error. Always re-test using a freshly prepared stock of your compound and generate a full 10-point dose-response curve to obtain a reliable IC50 value.
-
Orthogonal Assay Validation: A key principle of robust science is to confirm findings using a different method.[17] If your primary screen was, for example, a luminescence-based assay like ADP-Glo, validating with a different technology like a radiometric [³²P]-filter binding assay or a TR-FRET immunoassay is crucial.[6][10] If the IC50 values are comparable (generally within a 3- to 5-fold range), it strongly suggests a genuine compound-kinase interaction rather than an assay-specific artifact.
-
Biological Context Validation: A biochemical IC50 does not guarantee the compound will be active in a cell. Cellular assays are needed to confirm that the compound can enter the cell, engage the target kinase, and inhibit its function.
-
Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) can measure whether your compound is physically binding to the target kinase inside intact cells.
-
Downstream Signaling Analysis: The most definitive validation is to show that the compound inhibits the kinase's function in a biological pathway. For example, if you see unexpected activity against EGFR, you should treat an EGFR-dependent cell line (e.g., A549) with your compound and perform a Western blot to see if it reduces the phosphorylation of EGFR's downstream substrate, ERK.[13]
-
Question 5: My compound is active against multiple members of the same kinase family (e.g., several CDKs, or both JAK2 and JAK3). Is this normal?
Answer: Yes, this is quite common. Kinases within the same family share a high degree of sequence and structural homology in their ATP-binding pockets.[16] Therefore, an inhibitor designed to fit the ATP pocket of one family member will often bind to others. For example, compounds based on a 4-aminopyrimidine scaffold have been shown to inhibit both CDK4 and CDK6.[14][18] Similarly, derivatives of N-(pyrazin-2-yl)-4-aminopyrimidine have shown activity against both JAK2 and JAK3.[13]
-
What this means for your project: This "polypharmacology" can be beneficial if inhibiting multiple nodes in a pathway is therapeutically desirable. However, it can also lead to toxicity if one of the inhibited kinases has an essential biological function.
-
Actionable Advice: It is critical to perform a comprehensive selectivity screen. Do not just test your compound against your intended target. Screen it against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology's HotSpot™ platform) to build a complete selectivity profile.[6][19] This will allow you to make an informed decision about the future of your compound. Interpreting results often depends on knowing which targets are not inhibited as much as knowing which are.[4]
Section 3: Protocols and Data Tables
Protocol: Counterscreen for Luciferase Interference in Luminescence Assays
This protocol is essential for validating hits from assays like Kinase-Glo® or ADP-Glo®.
-
Reagent Preparation:
-
Prepare your compound serial dilutions in DMSO at 100x the final desired concentration.
-
Prepare assay buffer (the same buffer used in your kinase assay).
-
Prepare an ATP solution in assay buffer at a concentration that gives a signal in the mid-to-high range of your plate reader's linear response (e.g., 10 µM for Kinase-Glo®).
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well plate):
-
Add 0.5 µL of your 100x compound dilutions to the appropriate wells.
-
Add 0.5 µL of DMSO to control wells.
-
Add 24.5 µL of assay buffer to all wells.
-
Add 25 µL of the ATP solution to all wells.
-
-
Detection:
-
Add 50 µL of the prepared Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
If you observe a dose-dependent decrease in signal, your compound is likely interfering with the luciferase enzyme.
-
Data Table: Representative Kinase Targets for Pyrimidine/Pyrazine Scaffolds
The following table summarizes kinases that have been shown to be inhibited by compounds containing scaffolds similar to 4-(Pyrazin-2-yl)pyrimidin-2-amine. This is not a comprehensive list for your specific compound but should guide your expectations for potential on- and off-target activities.
| Kinase Family | Representative Kinases | Rationale / Key Reference |
| CDK | CDK2, CDK4, CDK6, CDK9 | The pyrimidine core is a common scaffold for CDK inhibitors.[14][15][16][20] |
| JAK | JAK1, JAK2, JAK3 | N-(pyrazin-2-yl)-4-aminopyrimidine derivatives show dual JAK2/JAK3 activity.[13][21] |
| EGFR | EGFR (wild-type & mutant) | The pyrimidine scaffold is a key feature of many EGFR inhibitors.[13] |
| SRC Family | SRC, LCK, FYN | 4-aminopyrazolopyrimidine derivatives are potent Src family inhibitors.[2] |
| FGFR | FGFR1, FGFR2, FGFR3, FGFR4 | The related 1H-pyrazolo[3,4-d]pyrimidin-4-amine is a core scaffold for FGFR inhibitors.[2] |
References
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]
-
Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). PubMed Central. [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PMC - PubMed Central. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. [Link]
-
Tadesse, S., et al. (2025). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. [Link]
-
Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed. [Link]
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2021). PMC - NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021, March 15). PubMed. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Liability for the 4-(Pyrazin-2-yl)pyrimidin-2-amine Scaffold
Introduction: Welcome to the technical support guide for researchers working with the 4-(Pyrazin-2-yl)pyrimidin-2-amine scaffold. This chemical series, while promising for various therapeutic targets, may present challenges related to off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a primary cause of acquired Long QT Syndrome, which can lead to life-threatening cardiac arrhythmias.[1][2][3][4] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you proactively design and synthesize analogs with a reduced hERG binding potential, thereby improving the safety profile of your lead candidates.
Part 1: Frequently Asked Questions (FAQs) & Structural Analysis
This section addresses common queries regarding the hERG liability of the 4-(Pyrazin-2-yl)pyrimidin-2-amine core and outlines key medicinal chemistry strategies to mitigate this risk.
Q1: Why is my lead compound, 4-(Pyrazin-2-yl)pyrimidin-2-amine, considered at risk for hERG channel binding?
Answer: The 4-(Pyrazin-2-yl)pyrimidin-2-amine structure contains several features commonly associated with hERG channel binders. Understanding these is the first step in rational drug design.
-
Presence of Basic Centers: The molecule contains multiple nitrogen atoms (in the pyrazine, pyrimidine, and amine groups) that can be protonated at physiological pH (pKa). A positively charged nitrogen is a key pharmacophoric feature for many hERG inhibitors, as it can engage in cation-π interactions with aromatic residues, such as Tyr652 and Phe656, within the hERG channel's inner pore cavity.[1][5]
-
Lipophilicity and Aromaticity: The scaffold is relatively lipophilic and rich in aromatic systems. High lipophilicity (often measured as logP or logD) promotes partitioning into the cell membrane, increasing the local concentration of the compound near the transmembrane-spanning hERG channel.[6][7] The aromatic pyrazine and pyrimidine rings can participate in π-π stacking interactions with the channel's aromatic residues.[1]
-
Overall Molecular Shape: The relatively planar and rigid structure can fit within the promiscuous binding pocket of the hERG channel, which is known to accommodate a wide variety of chemical shapes.[1][8]
Below is a diagram highlighting these potential hERG-binding features on the parent scaffold.
Caption: Key structural motifs of the parent compound that contribute to hERG binding risk.
Q2: What are the primary medicinal chemistry strategies to reduce my compound's hERG affinity?
Answer: There are three well-established strategies to systematically reduce hERG binding while, ideally, maintaining on-target potency.[1][2][9][10] These strategies directly address the issues identified in Q1.
-
Reduce Basicity (Increase pKa): Lowering the basicity of the key nitrogen atoms reduces the population of the protonated species at physiological pH, thereby weakening the critical cation-π interaction with the hERG channel pore.[1][11]
-
Reduce Lipophilicity (Decrease logP/logD): Decreasing the overall grease-like character of the molecule lowers its tendency to accumulate in the cell membrane, effectively reducing its access to the hERG channel's binding site.[6][7]
-
Introduce Steric Hindrance or Disrupt Planarity: Modifying the scaffold to include bulky groups or non-planar structures can create a steric clash with the hERG pore, preventing optimal binding.[1]
-
Form a Zwitterion: Introducing an acidic functional group (like a carboxylic acid) can form a zwitterion with a basic center. This dramatically increases polarity and can significantly reduce membrane permeability, thereby limiting access to the hERG channel.[1][9]
The following diagram illustrates the decision-making process for applying these strategies.
Caption: Key medicinal chemistry strategies to mitigate hERG channel affinity.
Q3: How can I apply these strategies specifically to the 4-(Pyrazin-2-yl)pyrimidin-2-amine scaffold?
Answer: Applying these general strategies requires specific synthetic modifications. Below is a table of suggested analogs with their intended effects on physicochemical properties and, consequently, hERG binding.
| Modification Strategy | Example Modification on Parent Scaffold | Rationale | Predicted Property Change |
| Reduce Basicity | Replace the 2-amino group with a 2-acetamide group. | The electron-withdrawing acetyl group significantly reduces the basicity of the nitrogen. | ↓ pKa, ↓ hERG binding |
| Reduce Lipophilicity | Add a hydroxyl group to the pyrazine ring. | Introduces a polar hydrogen-bond donor, decreasing overall lipophilicity. | ↓ logP, ↓ hERG binding |
| Bioisosteric Replacement | Replace the pyrazine ring with a pyridine ring. | The pyridine nitrogen can act as a hydrogen bond acceptor, increasing polarity.[11] | ↓ logP, ↓ hERG binding |
| Form Zwitterion | Add a carboxylic acid group to the pyrazine ring. | Creates a zwitterion with one of the basic nitrogens, drastically reducing lipophilicity and membrane permeability.[1][9] | ↓↓↓ logP, ↓↓↓ hERG binding |
| Steric Hindrance | Add a methyl group adjacent to the 2-amino group on the pyrimidine ring. | The added bulk may disrupt the optimal binding conformation within the hERG channel. | May ↓ hERG binding |
Part 2: Troubleshooting Guides & Experimental Protocols
Successful mitigation of hERG liability requires a robust, iterative cycle of design, synthesis, and testing. This section provides workflows and protocols for assessing the hERG risk of your compounds.
Guide 1: Initial hERG Risk Assessment (Screening Phase)
Objective: To rapidly and cost-effectively triage newly synthesized analogs to identify potential hERG liabilities early.
Workflow:
-
In Silico Prediction: Before synthesis, use computational models to predict hERG liability (pIC50). Several free and commercial QSAR-based tools are available.[12][13] This helps prioritize which analogs to synthesize.
-
Tier 1 In Vitro Assay: For synthesized compounds, perform a high-throughput screening assay. The two most common are:
-
Radioligand Binding Assay: A competitive binding assay that measures the displacement of a known radiolabeled hERG binder (e.g., [3H]-dofetilide) from membranes expressing the hERG channel.[14][15]
-
Fluorescence Polarization (FP) Assay: A homogenous assay that measures the displacement of a fluorescently labeled hERG ligand. It is fast and amenable to high-throughput screening.[15][16]
-
Protocol: Radioligand Binding Assay (Example)
-
Materials: Cell membranes from HEK293 cells stably expressing the hERG channel, [3H]-dofetilide, test compounds, scintillation fluid, filter plates, buffer solutions.
-
Preparation: Serially dilute test compounds to create a concentration range (e.g., 0.1 nM to 30 µM).
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-dofetilide (at a concentration near its Kd), and the test compound. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition at each concentration relative to controls (vehicle for 0% inhibition, a potent blocker like astemizole for 100% inhibition). Fit the data to a dose-response curve to determine the IC50 value.
Guide 2: Definitive hERG Liability Assessment (Lead Optimization Phase)
Objective: To obtain precise, functional data on hERG channel inhibition for promising lead candidates. This is the gold-standard assay required for regulatory submissions.[17][18]
Workflow:
-
Manual Patch-Clamp Electrophysiology: This technique directly measures the flow of potassium ions through the hERG channel in living cells in real-time. It provides the most accurate and detailed information on channel blocking kinetics.[14][19]
Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene, which encodes the hERG channel.[14] Culture cells to 60-80% confluency.
-
Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions. Prepare test compounds in the extracellular solution at multiple concentrations.
-
Cell Patching: Using a glass micropipette, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Apply suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Voltage Clamp: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (IKr). A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.
-
Compound Application: Perfuse the cell with the vehicle-containing extracellular solution to obtain a stable baseline current. Then, perfuse the cell with solutions containing increasing concentrations of the test compound.
-
Data Acquisition: Record the current at each concentration after it reaches a steady-state effect.
-
Analysis: Measure the reduction in the tail current amplitude at each concentration. Plot the percent block versus concentration and fit the data to the Hill equation to determine the IC50 value. It is crucial to use established positive controls like dofetilide, ondansetron, and moxifloxacin to ensure assay validity, as recommended by ICH E14/S7B guidelines.[17]
The following diagram outlines the integrated workflow for mitigating hERG risk.
Caption: An integrated workflow for the design-synthesis-test-analyze cycle in hERG mitigation.
References
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. [Online Video]. Available at: [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]
-
Kovács, R., et al. (2022). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC - PubMed Central. Available at: [Link]
-
DeMarco, K. R., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available at: [Link]
-
Braga, R. C., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology, ACS Publications. Available at: [Link]
-
ChemHelpASAP. (2024). reducing hERG activity of a lead compound. [Online Video]. Available at: [Link]
-
Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers. Available at: [Link]
-
Vandenberg, J. I., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. British Journal of Pharmacology. Available at: [Link]
-
de la Cruz, B. J., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC - PubMed Central. Available at: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]
-
Stary-Bálog, K., et al. (2011). Computer Simulations of Structure–Activity Relationships for hERG Channel Blockers. Biochemistry, ACS Publications. Available at: [Link]
-
Li, Y., et al. (2016). Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. PMC. Available at: [Link]
-
Bisi, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Perry, M., et al. (2019). Towards a structural view of drug binding to hERG K+ channels. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. Computational Approaches for Predicting hERG Activity: Risk Assessment for Chemicals. Available at: [Link]
-
Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]
-
Cyprotex. hERG Safety. Available at: [Link]
-
Waring, M. J. (2010). A quantitative assessment of hERG liability as a function of lipophilicity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Han, F., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. Available at: [Link]
-
RSC Publishing. (2021). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Available at: [Link]
-
Chemaxon. hERG Predictor. Available at: [Link]
-
Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
ResearchGate. hERG toxicity assessment: Useful guidelines for drug design. Available at: [Link]
-
ResearchGate. Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Available at: [Link]
-
Reaction Biology. Herg Assay Services. Available at: [Link]
-
hERG Modulators. (2024). What are hERG modulators and how do they work?. Available at: [Link]
-
Stary-Bálog, K., et al. (2011). Computer simulations of structure-activity relationships for HERG channel blockers. PubMed. Available at: [Link]
-
ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available at: [Link]
-
Wikipedia. KCNH2. Available at: [Link]
-
ResearchGate. Structure of highly active compounds against hERG K⁺ channel used for generating a common features pharmacophore. Available at: [Link]
-
Creative Biolabs. hERG Screening. Available at: [Link]
-
Frontiers. (2023). Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment. Available at: [Link]
-
NIH. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available at: [Link]
-
PubChem. 4-(pyrazin-2-yl)pyrimidin-2-ol. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer simulations of structure-activity relationships for HERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kCNH2 - Wikipedia [en.wikipedia.org]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A quantitative assessment of hERG liability as a function of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hERG Predictor - Documentation [docs.chemaxon.com:443]
- 14. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 18. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Dealing with batch-to-batch variability in synthesized "4-(Pyrazin-2-yl)pyrimidin-2-amine"
Welcome to the technical support center for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the synthesis of this important bi-heterocyclic compound. Our goal is to provide practical, field-tested insights to ensure the robustness and reproducibility of your synthetic efforts.
Introduction to Synthetic Challenges
The synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine presents a unique set of challenges primarily due to the electronic nature of the two interconnected nitrogen-rich heterocyclic rings. Batch-to-batch variability can arise from several factors, including the quality of starting materials, precise control of reaction conditions, and the efficiency of purification. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(Pyrazin-2-yl)pyrimidin-2-amine?
A1: There are two primary and strategically different approaches to the synthesis of this molecule:
-
Route A: Palladium-Catalyzed Cross-Coupling. This is a convergent approach where a pre-formed pyrimidine ring is coupled with a pyrazine derivative. The most common variant is the Suzuki-Miyaura coupling.[1]
-
Route B: Pyrimidine Ring Formation (Condensation). This is a linear approach where the pyrimidine ring is constructed from a pyrazine-containing starting material.
Q2: My Suzuki-Miyaura coupling reaction (Route A) is giving low yields. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving nitrogen heterocycles are common. Key factors to investigate include:
-
Catalyst activity: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.
-
Ligand choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the cross-coupling.
-
Base selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Quality of the boronic acid/ester: Pyrazineboronic acids can be prone to decomposition. It is advisable to use fresh, high-purity reagents.
Q3: I am observing significant side products in my condensation reaction (Route B). What are they likely to be?
A3: Side products in pyrimidine synthesis often arise from self-condensation of the starting materials or incomplete cyclization.[2] Depending on the specific three-carbon synthon used, you may observe partially cyclized intermediates or homocoupled pyrazine derivatives.
Q4: How can I effectively purify 4-(Pyrazin-2-yl)pyrimidin-2-amine?
A4: This molecule is polar due to the presence of multiple nitrogen atoms and the primary amine group. Purification can be challenging.
-
Column chromatography: Silica gel chromatography is a common method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with an amine additive like triethylamine to reduce tailing) is often effective.[3][4]
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can be an efficient purification method.
-
Acid-base extraction: The basic nature of the amino and pyrimidine/pyrazine nitrogens allows for purification via acid-base extraction, though this may not remove all impurities.
Q5: What are the best practices for storing 4-(Pyrazin-2-yl)pyrimidin-2-amine?
A5: Aminopyrimidines are generally stable solids.[5] However, to prevent degradation, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere if possible.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling (Route A)
This guide addresses troubleshooting for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine via the palladium-catalyzed coupling of 2-amino-4-chloropyrimidine with a pyrazine boronic acid derivative.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. |
| Poor quality boronic acid | Check the purity of the pyrazineboronic acid by NMR. Consider converting it to a more stable pinacol ester. | |
| Inappropriate base | Try a stronger or more soluble base, such as Cs2CO3 or K3PO4. | |
| Significant amount of starting material remaining | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Catalyst poisoning | Ensure all reagents and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Formation of dehalogenated pyrimidine | Premature proto-dehalogenation | Use rigorously degassed solvents. Ensure a strictly inert atmosphere. |
| Formation of homocoupled pyrazine | Boronic acid instability | Add the boronic acid slowly to the reaction mixture. Use a slight excess of the chloropyrimidine. |
Guide 2: Incomplete Reaction or Multiple Products in Condensation (Route B)
This guide provides troubleshooting for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine via the condensation of pyrazine-2-carboxamidine with a three-carbon electrophile.
Logical Relationship: Condensation Reaction
Caption: Factors influencing the condensation reaction.
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting amidine | Insufficiently strong base | Use a stronger base like sodium ethoxide in ethanol. |
| Low reaction temperature | Increase the reaction temperature, potentially to reflux. | |
| Formation of a complex mixture of products | Unstable electrophile | Use a protected form of the three-carbon synthon, such as a malondialdehyde acetal, which is more stable. |
| Side reactions of the amidine | Control the stoichiometry carefully. Add the amidine slowly to the reaction mixture containing the electrophile and base. | |
| Isolation of an acyclic intermediate | Incomplete cyclization/dehydration | After the initial condensation, consider adding a catalytic amount of acid and heating to promote cyclization. |
Experimental Protocols
Protocol 1: Quality Control of Starting Materials
Objective: To ensure the purity of key starting materials to minimize batch-to-batch variability.
Materials:
-
2-amino-4-chloropyrimidine
-
Pyrazin-2-ylboronic acid
-
Pyrazine-2-carboxamidine hydrochloride
-
NMR tubes, deuterated solvents (DMSO-d6, CDCl3)
-
LC-MS vials, HPLC grade solvents
Procedure:
-
Visual Inspection: Check for uniform color and crystallinity.
-
NMR Spectroscopy:
-
Dissolve a small sample of the starting material in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.[6]
-
Compare the spectra to reference data to confirm identity and assess purity. Look for signals corresponding to common impurities (e.g., residual solvents, starting materials from its synthesis).
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the starting material.
-
Inject onto an appropriate LC-MS system.
-
Confirm the mass of the main peak and identify any significant impurities.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Route A)
Objective: To provide a robust starting point for the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine.
Materials:
-
2-amino-4-chloropyrimidine (1.0 eq)
-
Pyrazin-2-ylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyrimidine, pyrazin-2-ylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Data Presentation
Table 1: Comparison of Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF |
| Temperature | 90 °C | 110 °C | 100 °C |
| Typical Yield Range | Moderate | Good to Excellent | Good to Excellent |
References
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]
-
PubMed. (2025, September 8). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. ACS Omega. Retrieved from [Link]
-
PubMed. (2021, January 27). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
-
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
- Google Patents. (n.d.). Purification of pyrazine.
-
PubMed Central. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-amino-4-bromopyrimidine.
-
National Institutes of Health. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]
-
BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]
Sources
- 1. 5-AMINOPYRIMIDINE | 591-55-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: 4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives vs. Erlotinib in EGFR-Mutant Cell Lines
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Critical Role of EGFR in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In a significant subset of non-small cell lung cancer (NSCLC) patients, activating mutations within the EGFR kinase domain lead to dysregulated signaling, driving oncogenesis.[3] These mutations, often found in exons 19 (deletions) and 21 (L858R substitution), render the cancer cells "addicted" to the EGFR signaling pathway for their survival and proliferation.[1][4] This dependency has paved the way for targeted therapies, with EGFR tyrosine kinase inhibitors (TKIs) becoming a cornerstone of treatment for patients with EGFR-mutant NSCLC.[1][5]
Erlotinib, a first-generation EGFR TKI, has been a standard of care, effectively inhibiting both wild-type and mutated EGFR.[1] However, the development of resistance and the desire for improved potency and selectivity continue to drive the search for novel EGFR inhibitors. This guide provides a comparative analysis of a promising pyrimidine-based compound, specifically from the N-(pyrazin-2-yl)-4-aminopyrimidine series, against the established drug, Erlotinib. The comparison will focus on their efficacy in preclinical models of EGFR-mutant NSCLC, specifically the PC9 (exon 19 deletion) and H1975 (L858R and T790M mutations) cell lines.
Molecular Profiles: A Tale of Two Inhibitors
Erlotinib: The Established Benchmark
Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][4] By binding to the kinase domain, it prevents the autophosphorylation of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6] Its efficacy is particularly pronounced in tumors harboring activating EGFR mutations.[1]
4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives: A Novel Challenger
Recent research has identified a series of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives as potent inhibitors of EGFR.[7] One standout compound from this series, designated as 14a , has demonstrated significant inhibitory activity against EGFR-mutant cancer cell lines.[7] The pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, and the pyrazinyl substitution appears to contribute to potent and potentially selective EGFR inhibition.[8][9]
In Vitro Efficacy: A Comparative Analysis in EGFR-Mutant Cell Lines
The true measure of an EGFR inhibitor's potential lies in its ability to selectively kill cancer cells harboring activating mutations. The PC9 cell line, with its exon 19 deletion, is highly sensitive to first-generation EGFR TKIs, while the H1975 cell line, which carries the L858R mutation along with the T790M resistance mutation, poses a greater challenge.
A study evaluating a series of amino pyrazine derivatives identified compound 14a as a highly effective inhibitor.[7] The reported IC50 values for this compound against PC9 and H1975 cell lines were 15.4 nM and 18.5 nM, respectively.[7] In comparison, published data for Erlotinib in these same cell lines show IC50 values of approximately 7 nM in PC9 cells and a significantly higher IC50 in H1975 cells due to the T790M mutation.[10] While Erlotinib is potent against the sensitizing mutation in PC9 cells, its efficacy is diminished in the presence of the T790M resistance mutation. The data for compound 14a suggests it may have activity against this common resistance mechanism.
| Compound | Cell Line | EGFR Mutation | Reported IC50 (nM) |
| Compound 14a | PC9 | Exon 19 del | 15.4[7] |
| H1975 | L858R, T790M | 18.5[7] | |
| Erlotinib | PC9 | Exon 19 del | ~7[10] |
| H1975 | L858R, T790M | >100 (resistance) |
Table 1: Comparative in vitro cytotoxic activity of Compound 14a and Erlotinib in EGFR-mutant NSCLC cell lines.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both Erlotinib and the novel pyrimidine derivatives exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition disrupts the downstream signaling pathways that drive tumor growth and survival.
Figure 2: Experimental workflow for comparing EGFR inhibitors.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
EGFR-mutant cell lines (e.g., PC9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled multiwell plates
-
4-(Pyrazin-2-yl)pyrimidin-2-amine and Erlotinib (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 nM to 10 µM) in complete growth medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the compounds or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: Western Blotting for EGFR Pathway Modulation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing mechanistic insight into the inhibitor's action.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors at relevant concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein levels after probing for the phosphorylated form).
Conclusion and Future Directions
The preliminary data on 4-(Pyrazin-2-yl)pyrimidin-2-amine derivatives, particularly compound 14a, are highly encouraging. [7]They demonstrate potent in vitro activity against EGFR-mutant cell lines, including one with a key resistance mutation. This suggests a potential advantage over first-generation inhibitors like Erlotinib.
For drug development professionals, the next logical steps would involve a more comprehensive preclinical evaluation. This would include:
-
Kinase selectivity profiling: To assess the off-target effects of the novel compound.
-
In vivo efficacy studies: Using xenograft models with PC9 and H1975 tumors to determine if the in vitro potency translates to tumor growth inhibition in a living organism. [7]* Pharmacokinetic and toxicity studies: To evaluate the drug-like properties and safety profile of the compound.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the initial data suggests that the 4-(Pyrazin-2-yl)pyrimidin-2-amine scaffold represents a valuable starting point for the development of next-generation EGFR inhibitors that could overcome existing resistance mechanisms and improve outcomes for patients with NSCLC.
References
-
Erlotinib - StatPearls - NCBI Bookshelf. (2024, October 9). [Link]
-
Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations - MDPI. [Link]
-
Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure - NIH. [Link]
-
The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed. (2025, September 8). [Link]
-
(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... - ResearchGate. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]
-
Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival | JNCI - Oxford Academic. (2017, February 2). [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. [Link]
-
Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation - Oncotarget. [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - NIH. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022, June 13). [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
Sources
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinPGx [clinpgx.org]
- 7. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of 4-(Pyrazin-2-yl)pyrimidin-2-amine and Other Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and effectively compete for the kinase active site. This guide provides a comprehensive comparison of the kinase selectivity profile of "4-(Pyrazin-2-yl)pyrimidin-2-amine" with other prominent pyrimidine-based inhibitors, offering insights into the structure-activity relationships that govern their target specificity. While direct, comprehensive kinase screening data for "4-(Pyrazin-2-yl)pyrimidin-2-amine" is not publicly available, we can infer its likely kinase targets and selectivity based on the extensive research conducted on structurally similar 2-aminopyrimidine compounds. This guide will therefore focus on a comparative analysis based on these informed inferences.
The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The 2-aminopyrimidine core is a versatile template for developing kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the kinase. Substitutions at various positions on the pyrimidine ring and the 2-amino group allow for the fine-tuning of potency and selectivity. The substituent at the 4-position, in this case, a pyrazinyl group, plays a crucial role in determining the specific kinases that will be inhibited.
Comparative Kinase Selectivity Profiles
Based on the analysis of existing literature, the 2-aminopyrimidine scaffold is a common feature in inhibitors targeting several key kinase families, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs). The pyrazinyl moiety at the 4-position of our compound of interest suggests potential interactions with the solvent-exposed region of the kinase ATP-binding site, which can influence selectivity.
Here, we compare the inferred selectivity of "4-(Pyrazin-2-yl)pyrimidin-2-amine" with established pyrimidine inhibitors for which quantitative data is available.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] Several pyrimidine-based inhibitors have been developed to target CDKs. The 2-aminopyrimidine scaffold is a known hinge-binding motif for many CDKs.
Table 1: Comparative IC50 Values of Pyrimidine-Based CDK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine (Inferred) | CDK9 | Potent (likely low nM) | LDC000067 |
| LDC000067 | CDK9/cyclin T1 | 44 | N/A |
| CDK1/cyclin B1 | 5,500 | ||
| CDK2/cyclin A | 2,400 | ||
| CDK4/cyclin D1 | 9,200 | ||
| CDK6/cyclin D3 | >10,000 | ||
| Ribociclib | CDK4 | 10 | N/A[1] |
| CDK6 | 39 | ||
| Palbociclib | CDK4 | 11 | N/A |
| CDK6 | 16 | ||
| Abemaciclib | CDK4 | 2 | N/A |
| CDK6 | 10 | ||
| AZD5438 | CDK2/cyclin E | 16 | N/A[2] |
| CDK1/cyclin B | 20 | ||
| CDK9/cyclin T1 | 20 |
Note: The potency of "4-(Pyrazin-2-yl)pyrimidin-2-amine" against CDK9 is an educated inference based on the activity of similar 2-aminopyrimidine structures.
The data suggests that while many 2-aminopyrimidine derivatives can inhibit CDKs, achieving high selectivity for a specific CDK family member remains a challenge due to the conserved nature of the ATP-binding pocket.[3] The pyrazinyl group in "4-(Pyrazin-2-yl)pyrimidin-2-amine" may confer a degree of selectivity towards transcriptional CDKs like CDK9, a target of significant interest in oncology.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, making it a well-validated drug target.[6] Pyrimidine-based inhibitors have been successfully developed to target EGFR.
Table 2: Comparative IC50 Values of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine (Inferred) | EGFR | Moderately Potent | Gefitinib |
| Gefitinib | EGFR (wild-type) | 2-37 | N/A[7] |
| Erlotinib | EGFR (wild-type) | 2 | N/A |
| Compound 14 from Zhang D. et al., 2018 | EGFR | 14.8 | N/A[8] |
| HER2 | 682 | ||
| Thienopyrimidine derivative 5i | EGFR | 412 | N/A[9] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR | 34 | N/A[10] |
Note: The potency of "4-(Pyrazin-2-yl)pyrimidin-2-amine" against EGFR is an inference based on the general activity of 2-aminopyrimidine scaffolds against this target.
The pyrazinyl group in "4-(Pyrazin-2-yl)pyrimidin-2-amine" could potentially interact with residues in the solvent-front region of the EGFR kinase domain, which could influence its selectivity profile compared to other pyrimidine-based EGFR inhibitors.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[11] Pyrimidine-based scaffolds have been utilized to develop potent JAK inhibitors.
Table 3: Comparative IC50 Values of Pyrimidine-Based JAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine (Inferred) | JAK family | Potential activity | Tofacitinib, Abrocitinib |
| Tofacitinib | JAK1 | 112 | N/A[12] |
| JAK2 | 20 | ||
| JAK3 | 1 | ||
| Abrocitinib | JAK1 | 29 | N/A[13] |
| JAK2 | 803 | ||
| JAK3 | >10,000 | ||
| TYK2 | 1,300 | ||
| R507 | JAK1 | 2.1 | N/A[5] |
| JAK2 | 12 | ||
| JAK3 | 923 | ||
| TYK2 | 12 |
Note: The potential activity of "4-(Pyrazin-2-yl)pyrimidin-2-amine" against JAKs is an inference based on the broad utility of the pyrimidine scaffold.
The selectivity of JAK inhibitors is critical to minimize off-target effects. The substitution pattern on the pyrimidine ring is a key determinant of selectivity among the different JAK family members.
Key Signaling Pathways
Understanding the signaling pathways regulated by these kinases is essential for rational drug design and for predicting the biological consequences of their inhibition.
CDK Signaling Pathway
CDKs, in complex with their cyclin partners, drive the cell through its various phases. Inhibition of specific CDKs can lead to cell cycle arrest and apoptosis.
Caption: Simplified CDK signaling pathway in the G1/S transition.
EGFR Signaling Pathway
Ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and survival.
Caption: Overview of the EGFR signaling pathway.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.
Caption: The canonical JAK-STAT signaling pathway.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. Several robust methodologies are employed for this purpose.
In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of a specific kinase. A common approach is to quantify the phosphorylation of a substrate peptide.
Step-by-Step Protocol for a Generic Luminescence-Based Kinase Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., "4-(Pyrazin-2-yl)pyrimidin-2-amine") in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted test compound or DMSO (vehicle control).
-
Add the kinase/substrate mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase assay.
KINOMEscan® Competition Binding Assay
This technology provides a broad assessment of a compound's binding affinity across a large panel of kinases.[14][15] It is an ATP-independent assay that measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.
Principle of the KINOMEscan® Assay:
-
Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[15]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Output: The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase in the panel.
This method is highly valuable for identifying both on-target and off-target interactions early in the drug discovery process.
Conclusion and Future Directions
The pyrimidine scaffold remains a cornerstone in the development of kinase inhibitors. While "4-(Pyrazin-2-yl)pyrimidin-2-amine" shows promise as a potential kinase inhibitor based on its structural features, a comprehensive understanding of its selectivity profile requires extensive experimental validation. The comparative analysis presented here, based on data from structurally related pyrimidine inhibitors, provides a framework for predicting its likely targets and for designing future experiments.
For drug development professionals, the key takeaway is the critical importance of early and comprehensive kinase selectivity profiling. Technologies like KINOMEscan® are invaluable for identifying potent and selective lead compounds while minimizing the risk of off-target toxicities. Future research should focus on synthesizing and profiling a broader range of 4-substituted-2-aminopyrimidines to further elucidate the structure-selectivity relationships and to develop next-generation kinase inhibitors with improved therapeutic indices.
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin... - ResearchGate. Available at: [Link]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC. Available at: [Link]
-
IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available at: [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. Available at: [Link]
-
KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
-
tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available at: [Link]
-
Gefitinib KINOMEscan (LDG-1139: LDS-1142) - LINCS Data Portal. Available at: [Link]
-
KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC. Available at: [Link]
-
CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Evaluation of [(18)F]gefitinib as a molecular imaging probe for the assessment of the epidermal growth factor receptor status in malignant tumors - PubMed. Available at: [Link]
-
EGFR enzyme IC50 values for lead compound 1 and its analogues - ResearchGate. Available at: [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]
-
Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC. Available at: [Link]
-
IC 50 Values of CDK4/6 Inhibitors | Download Table - ResearchGate. Available at: [Link]
-
JAK1 (Janus Kinase 1) Assay Kit JAK1 79518 - BPS Bioscience. Available at: [Link]
-
Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One - Research journals. Available at: [Link]
-
CDK9/CyclinK Kinase Assay - ResearchGate. Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega. Available at: [Link]
-
JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. Available at: [Link]
-
Characterization of JAK1 Pseudokinase Domain in Cytokine Signaling - PMC. Available at: [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. Available at: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. Available at: [Link]
-
QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors - Taylor & Francis. Available at: [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PubMed Central. Available at: [Link]
-
EGFR(T790M) Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Available at: [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. Available at: [Link]
-
Average IC 50 values in μmol/L for AZD5438-mediated growth inhibition in a broad range of human tumor cell lines in vitro - ResearchGate. Available at: [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of JAK1 Pseudokinase Domain in Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the Synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine: An Evaluation of Efficiency and Practicality
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-(Pyrazin-2-yl)pyrimidin-2-amine is a scaffold of significant interest, appearing in medicinal chemistry literature as a potential kinase inhibitor.[1] This guide provides an in-depth comparison of two prominent synthetic routes to this valuable molecule, offering detailed experimental protocols, an analysis of their relative efficiencies, and expert insights into the practical considerations for laboratory and process chemistry.
Introduction to 4-(Pyrazin-2-yl)pyrimidin-2-amine
The 4-(pyrazin-2-yl)pyrimidin-2-amine core structure combines two key nitrogen-containing heterocycles, pyrazine and pyrimidine. This amalgamation of aromatic systems offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an attractive scaffold for targeting a variety of biological macromolecules. The synthesis of this and similar molecules is crucial for the exploration of new therapeutic agents.
This guide will dissect two primary synthetic strategies:
-
Route 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) : A convergent approach that forms the key C-N bond between pre-functionalized pyrazine and pyrimidine rings in the final step.
-
Route 2: Pyrimidine Ring Construction via Condensation : A linear approach where the pyrimidine ring is constructed from a pyrazinyl-substituted precursor.
Each route will be evaluated based on yield, step economy, availability of starting materials, and overall practicality for both small-scale and large-scale synthesis.
Route 1: Convergent Synthesis via Buchwald-Hartwig Amination
This approach is a classic example of modern cross-coupling chemistry, offering a powerful and generally reliable method for the formation of aryl amines.[2] The Buchwald-Hartwig amination has revolutionized the synthesis of such compounds, largely replacing harsher, classical methods.[2]
Reaction Scheme
Caption: Palladium-catalyzed coupling of 2-aminopyrazine and a 4-halopyrimidine.
Expertise & Experience: The Rationale Behind the Method
The choice of a palladium-catalyzed cross-coupling reaction is predicated on its high functional group tolerance and generally good yields. The key to a successful Buchwald-Hartwig amination lies in the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired product. Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency.[3]
A potential challenge in this specific reaction is the presence of multiple nitrogen atoms in both coupling partners, which can coordinate to the palladium catalyst and inhibit its activity. Careful optimization of the reaction conditions is therefore paramount.
Experimental Protocol (Representative)
Materials:
-
2-Amino-4-chloropyrimidine
-
2-Aminopyrazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-4-chloropyrimidine (1.0 eq), 2-aminopyrazine (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C for 12-18 hours, with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 4-(pyrazin-2-yl)pyrimidin-2-amine.
Trustworthiness: Self-Validating System
The progress of this reaction can be reliably monitored by TLC or LC-MS. The disappearance of the starting materials and the appearance of a new, more polar spot (on silica TLC) corresponding to the product are clear indicators of a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Route 2: Linear Synthesis via Pyrimidine Ring Construction
This alternative strategy involves building the pyrimidine ring from acyclic precursors, one of which already contains the pyrazine moiety. This approach is a classic and widely used method for the synthesis of pyrimidine derivatives.
Reaction Scheme
Caption: Condensation of a pyrazinyl β-ketonitrile with guanidine.
Expertise & Experience: The Rationale Behind the Method
The condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with guanidine is a robust and fundamental method for the synthesis of 2-aminopyrimidines.[4] This reaction is typically base-catalyzed and proceeds through a series of condensation and cyclization steps. The key to this approach is the synthesis of the pyrazinoylacetonitrile precursor. This can be achieved, for example, by the reaction of a pyrazine ester with acetonitrile in the presence of a strong base.
This route can be advantageous if the starting pyrazine derivative is readily available and inexpensive. It avoids the use of expensive palladium catalysts and ligands, which can be a significant cost factor in large-scale synthesis. However, it is a more linear synthesis, and the overall yield will be dependent on the efficiency of each step.
Experimental Protocol (Representative)
Part A: Synthesis of Pyrazinoylacetonitrile
Materials:
-
Methyl pyrazinoate
-
Anhydrous acetonitrile
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl pyrazinoate (1.0 eq) and anhydrous acetonitrile (3.0 eq) in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pyrazinoylacetonitrile.
Part B: Synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine
Materials:
-
Pyrazinoylacetonitrile (from Part A)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes to generate free guanidine.
-
Add pyrazinoylacetonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Trustworthiness: Self-Validating System
Each step of this linear synthesis can be monitored and the intermediates characterized to ensure the desired transformations are occurring. The formation of the pyrimidine ring in the final step is typically accompanied by a significant change in polarity, which is easily observed by TLC. Spectroscopic analysis (NMR and MS) of the final product is essential for confirmation of the structure.
Comparative Analysis
| Metric | Route 1: Buchwald-Hartwig Amination | Route 2: Pyrimidine Ring Construction |
| Overall Yield | Moderate to Good (typically 50-80% for the coupling step) | Variable (depends on the yield of the two steps) |
| Number of Steps | Convergent (fewer steps in the main sequence) | Linear (more steps in the main sequence) |
| Cost of Reagents | High (palladium catalyst and phosphine ligand) | Low to Moderate (avoids expensive catalysts) |
| Scalability | Can be challenging due to catalyst cost and removal | Generally more amenable to large-scale synthesis |
| Green Chemistry | Use of heavy metals (palladium) | Can be designed to be more environmentally benign |
| Substrate Scope | Broad for various aminopyrazines and halopyrimidines | Dependent on the availability of substituted pyrazine precursors |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes depends heavily on the specific needs of the research or development program.
-
For small-scale synthesis and rapid analogue generation , Route 1 (Buchwald-Hartwig Amination) is often the preferred method. Its convergent nature allows for the late-stage combination of diverse pyrazine and pyrimidine building blocks, making it ideal for medicinal chemistry programs where a variety of derivatives are required for structure-activity relationship (SAR) studies. While the cost of the catalyst and ligand is a consideration, for small quantities, this is often outweighed by the speed and flexibility of this approach.
-
For large-scale synthesis and process development , Route 2 (Pyrimidine Ring Construction) presents a more economically viable option. By avoiding expensive and potentially toxic heavy metal catalysts, this route is more aligned with the principles of green and sustainable chemistry. Although it may involve more steps, the starting materials are generally less expensive, and the purification procedures can be simpler on a larger scale. The key challenge lies in the efficient and scalable synthesis of the pyrazinoylacetonitrile intermediate.
References
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. - ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
-
(PDF) Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - ResearchGate. Available at: [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. Available at: [Link]
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
-
The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][5][6][7]triazin-6(2H)-ones and Their Antibacterial Activity - MDPI. Available at: [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK | Request PDF - ResearchGate. Available at: [Link]
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. Available at: [Link]
-
2-Aminopyrimidin - Wikipedia. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
Sources
- 1. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effects of "4-(Pyrazin-2-yl)pyrimidin-2-amine": A Senior Application Scientist's Guide to Secondary Assay Selection
In the landscape of oncology drug discovery, the identification of novel anti-proliferative agents is a critical first step. Compounds such as "4-(Pyrazin-2-yl)pyrimidin-2-amine," with a pyrimidine core often associated with kinase inhibition, represent promising candidates.[1][2][3] Initial high-throughput primary screens, typically cell viability assays like the MTT or CellTiter-Glo® assay, provide a foundational but incomplete picture of a compound's activity. These assays, while excellent for initial screening, measure metabolic activity which can sometimes be confounded by factors other than cell proliferation, such as changes in cell size or metabolism.[4] Therefore, a robust secondary screening strategy is paramount to validate and mechanistically characterize the anti-proliferative effects of a lead compound.
This guide provides a comparative framework for selecting and implementing key secondary assays to validate the anti-proliferative activity of "4-(Pyrazin-2-yl)pyrimidin-2-amine" or similar compounds. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of expected data, empowering researchers to make informed decisions for their drug development pipeline.
The Rationale for Secondary Assays: Moving Beyond Primary Screens
Primary proliferation assays are indispensable for screening large compound libraries. However, a reduction in viability in a primary assay can be the result of cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects. To truly understand the anti-cancer potential of a compound, it is crucial to dissect these possibilities. Secondary assays provide this deeper level of characterization, offering insights into the compound's impact on long-term proliferative capacity, cell cycle progression, and the induction of apoptosis.
For a compound like "4-(Pyrazin-2-yl)pyrimidin-2-amine," which belongs to a class of molecules known to target cyclin-dependent kinases (CDKs), a well-designed secondary assay cascade is essential to confirm its on-target effects and elucidate its mechanism of action.[5][6]
A Comparative Overview of Key Secondary Assays
Here, we compare three robust and informative secondary assays to validate the anti-proliferative effects of our lead compound: the Colony Formation Assay, Cell Cycle Analysis by Flow Cytometry, and the Annexin V/PI Apoptosis Assay.
| Assay | Principle | Information Gained | Advantages | Limitations |
| Colony Formation Assay | Measures the ability of a single cell to undergo unlimited division and form a colony.[7] | Long-term cytostatic or cytotoxic effects; impact on clonogenic survival.[8] | Gold standard for assessing long-term reproductive viability; highly sensitive. | Time-consuming (1-3 weeks); not suitable for high-throughput screening. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9] | Identifies specific cell cycle checkpoints affected by the compound; indicates cytostatic mechanism. | Provides mechanistic insight into proliferation inhibition; relatively rapid. | Does not directly measure cell death; requires careful data analysis. |
| Apoptosis Assay (Annexin V/PI) | Detects the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) to distinguish between viable, apoptotic, and necrotic cells.[10][11] | Quantifies the induction of apoptosis and necrosis; confirms cytotoxic mechanism.[4] | Highly specific for apoptosis; provides quantitative data on different cell death stages. | Captures a snapshot in time; may miss delayed apoptotic events. |
Experimental Workflows and Data Interpretation
A logical workflow for validating an anti-proliferative compound would be to first confirm its long-term effect on cell survival with a colony formation assay. Subsequently, to understand the mechanism, cell cycle analysis can reveal a cytostatic effect, while an apoptosis assay can confirm a cytotoxic effect.
Colony Formation Assay: Assessing Long-Term Proliferative Potential
This assay is the gold standard for determining the ability of a single cell to proliferate into a colony, a measure of its reproductive integrity.[7] A reduction in colony formation indicates that the compound has a lasting inhibitory effect on cell proliferation.
Experimental Protocol:
-
Cell Seeding: Plate a low density of cancer cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of "4-(Pyrazin-2-yl)pyrimidin-2-amine" based on the IC50 value obtained from the primary screen. Include a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the doubling time of the cell line, until visible colonies are formed in the control wells.
-
Fixation and Staining: Gently wash the wells with PBS, fix the colonies with methanol, and stain with a 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.
Expected Results and Interpretation:
An effective anti-proliferative compound will lead to a dose-dependent decrease in the number and size of colonies compared to the vehicle-treated control.[12] This indicates that the compound is either killing the cells or preventing them from undergoing sustained proliferation.
| Treatment | Plating Efficiency (%) | Surviving Fraction | Interpretation |
| Vehicle Control | 85 | 1.0 | Baseline clonogenic survival |
| Compound (Low Conc.) | 60 | 0.71 | Partial inhibition of colony formation |
| Compound (High Conc.) | 10 | 0.12 | Strong inhibition of colony formation |
Cell Cycle Analysis: Unveiling the Cytostatic Mechanism
Given that many pyrimidine-based compounds are known to inhibit CDKs, which are key regulators of cell cycle progression, cell cycle analysis is a crucial secondary assay.[5][6] This technique uses flow cytometry to measure the DNA content of individual cells, allowing for their classification into the different phases of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Seed cells at a density that will not lead to confluence during the experiment. Treat with "4-(Pyrazin-2-yl)pyrimidin-2-amine" at various concentrations for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.[13]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[13]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Expected Results and Interpretation:
If "4-(Pyrazin-2-yl)pyrimidin-2-amine" acts as a CDK inhibitor, a dose-dependent accumulation of cells in a specific phase of the cell cycle is expected. For example, a CDK4/6 inhibitor would cause an arrest in the G1 phase, preventing entry into the S phase.[14] A CDK2 inhibitor might lead to an arrest in the S or G2/M phases.[5]
Apoptosis Assay: Confirming Cytotoxic Effects
To determine if the anti-proliferative activity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/PI dual staining method is a widely used and reliable technique for this purpose.[11]
Experimental Protocol:
-
Cell Treatment: Treat cells with the compound for a relevant time course (e.g., 24, 48, and 72 hours).
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Generate a quadrant plot to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][15]
Expected Results and Interpretation:
A compound that induces apoptosis will show a dose- and time-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations).[16][17]
| Quadrant | Staining | Cell Population | Control (%) | Treated (%) |
| Lower Left | Annexin V- / PI- | Viable | 95 | 60 |
| Lower Right | Annexin V+ / PI- | Early Apoptotic | 2 | 25 |
| Upper Right | Annexin V+ / PI+ | Late Apoptotic/Necrotic | 2 | 10 |
| Upper Left | Annexin V- / PI+ | Necrotic | 1 | 5 |
Conclusion: A Multi-faceted Approach to Validation
Validating the anti-proliferative effects of a promising compound like "4-(Pyrazin-2-yl)pyrimidin-2-amine" requires a thoughtful and multi-pronged approach that goes beyond the initial findings of primary screens. The secondary assays discussed in this guide—colony formation, cell cycle analysis, and apoptosis assays—provide a robust framework for confirming long-term efficacy and elucidating the underlying mechanism of action. By employing these techniques, researchers can build a comprehensive data package that provides strong evidence for the therapeutic potential of their lead compounds, paving the way for further preclinical and clinical development.
References
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(9), pdb-prot087323. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. [Link]
-
Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
-
Asghar, U., Tatla, A., & Jones, K. (2015). An overview of cyclin-dependent kinases as therapeutic targets in cancer. Cancers, 7(4), 1834-1865. [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]
-
Gao, Y., et al. (2019). Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor. Oncology Letters, 18(5), 5335-5342. [Link]
-
Darzynkiewicz, Z., et al. (2011). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]
-
Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
-
Agilent. (n.d.). Automated Colony Formation Assay. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
MDPI. (2022). Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition. [Link]
-
Bio-Techne. (n.d.). Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
PNAS. (2011). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. [Link]
-
YouTube. (2016). Mechanistic Activity and Development History of CDK 4/6 Inhibitors. [Link]
-
Taylor & Francis Online. (2018). CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
National Center for Biotechnology Information. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
MDPI. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Assessment: In Vivo Efficacy of "4-(Pyrazin-2-yl)pyrimidin-2-amine" vs. Standard-of-Care CDK4/6 Inhibitors in HR+/HER2- Breast Cancer Xenograft Models
Introduction: The Evolving Landscape of HR+/HER2- Breast Cancer Treatment
For decades, the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer has been anchored in endocrine therapy. However, the development of intrinsic and acquired resistance remains a significant clinical challenge. A paradigm shift occurred with the introduction of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which have dramatically improved outcomes for this patient population.[1][2] These targeted therapies work by blocking the activity of CDK4 and CDK6, key proteins that promote the growth and division of cancer cells.[3][4] By inhibiting these kinases, drugs like Palbociclib and Ribociclib effectively arrest the cell cycle in the G1 phase, thereby preventing cancer cell proliferation.[5]
This guide introduces a novel investigational molecule, "4-(Pyrazin-2-yl)pyrimidin-2-amine" (herein referred to as Compound X), a potent and selective kinase inhibitor with a chemical scaffold suggesting activity against the CDK4/6 pathway. To rigorously evaluate its potential as a new therapeutic agent, we present a comprehensive head-to-head in vivo efficacy benchmark against the established standard-of-care CDK4/6 inhibitors, Palbociclib and Ribociclib.[6] The study utilizes the well-characterized MCF-7 human breast cancer xenograft model, a gold standard for preclinical evaluation of therapies for HR+ breast cancer.[7][8]
Mechanism of Action: Targeting the Cell Cycle Engine
The proliferation of HR+ breast cancer cells is heavily dependent on the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[1] Mitogenic signals, including estrogen receptor (ER) signaling, lead to the formation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the Rb protein, releasing the E2F transcription factor. Once liberated, E2F initiates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase, committing the cell to division.[5]
CDK4/6 inhibitors, including the standard-of-care drugs Palbociclib and Ribociclib, and the investigational Compound X, are ATP-competitive inhibitors that bind to the kinase domain of CDK4 and CDK6.[5] This action prevents the phosphorylation of Rb, keeping E2F sequestered and effectively inducing G1 cell cycle arrest.[3][5] This targeted intervention halts the uncontrolled proliferation that characterizes cancer.
Figure 1: Simplified CDK4/6-Rb signaling pathway targeted by Compound X and standard-of-care inhibitors.
In Vivo Benchmarking Methodology: A Validated Xenograft Model
To provide a robust and clinically relevant comparison, this study employs a subcutaneous MCF-7 xenograft model in immunocompromised mice. The MCF-7 cell line is estrogen receptor-positive (ER+), making it an ideal and widely-used model for assessing therapies for HR+ breast cancer.[7][8][9]
Experimental Workflow
The causality behind this experimental design is to mimic the clinical scenario as closely as possible in a preclinical setting. Immunocompromised mice are used to prevent rejection of the human tumor cells.[10] Estrogen supplementation is critical, as MCF-7 tumors require estrogen for growth, reflecting the hormone-dependent nature of the clinical disease.[10][11] Tumor establishment is followed by randomization to ensure unbiased treatment groups. Dosing is based on previously established efficacious schedules for the standard-of-care drugs, providing a fair benchmark for Compound X.[12][13]
Sources
- 1. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Structural Showdown: 4-(Pyrazin-2-yl)pyrimidin-2-amine Versus Pyrazolo[3,4-d]pyrimidine Scaffolds as Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the strategic selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. The vastness of the human kinome demands scaffolds that not only provide a foundation for potent inhibition but also offer avenues for achieving selectivity and favorable pharmacokinetic profiles. This guide provides an in-depth structural and performance comparison between two prominent heterocyclic scaffolds: the emerging 4-(pyrazin-2-yl)pyrimidin-2-amine and the well-established pyrazolo[3,4-d]pyrimidine.
This analysis is grounded in experimental data, focusing on their application as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), two kinase families of significant therapeutic interest in oncology and inflammatory diseases.
At a Glance: Structural and Functional Distinctions
| Feature | 4-(Pyrazin-2-yl)pyrimidin-2-amine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Bicyclic-like, with a pyrimidine core and a pyrazine substituent | Fused bicyclic system |
| ATP Mimicry | Mimics the adenine of ATP through its aminopyrimidine moiety | Considered a "privileged scaffold" and a direct isostere of the adenine ring of ATP[1] |
| Key Hydrogen Bonds | Typically forms one or two hydrogen bonds with the kinase hinge region via the aminopyrimidine | Forms a characteristic pair of hydrogen bonds with the kinase hinge region[2] |
| Synthetic Accessibility | Generally accessible through nucleophilic aromatic substitution reactions | Well-established synthetic routes, often starting from pyrazole precursors |
| Clinical Precedent | Emerging scaffold with preclinical candidates | Well-established with FDA-approved drugs (e.g., Ibrutinib) and numerous clinical candidates[1] |
Delving into the Structures: A Tale of Two Scaffolds
The fundamental difference between these two scaffolds lies in their core architecture. The pyrazolo[3,4-d]pyrimidine is a fused bicyclic system, where a pyrazole ring is fused to a pyrimidine ring. This rigid, planar structure is a bioisostere of adenine, the nitrogenous base in ATP, allowing it to fit snugly into the ATP-binding pocket of kinases and form crucial hydrogen bonds with the hinge region.[1][3][4]
In contrast, the 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold is composed of a central pyrimidine ring with a pyrazine ring attached at the 4-position. While not a fused system, the proximity and orientation of the pyrazine and pyrimidine rings create a bicyclic-like conformation that can also occupy the ATP-binding site. The 2-amino group on the pyrimidine is crucial for forming hydrogen bonds with the kinase hinge region.
Mechanism of Action: Competing for the Kinase's "On" Switch
Both 4-(pyrazin-2-yl)pyrimidin-2-amine and pyrazolo[3,4-d]pyrimidine-based compounds primarily function as ATP-competitive inhibitors. They vie with endogenous ATP for binding to the catalytic site of the kinase. By occupying this site, they prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.
The pyrazolo[3,4-d]pyrimidine scaffold is particularly adept at this, with the N1 and N2 atoms of the pyrazole ring and the N7 of the pyrimidine ring often involved in forming a bidentate hydrogen bond with the kinase hinge, mimicking the interaction of adenine.[2] The 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold achieves a similar outcome, with the N1 and the 2-amino group of the pyrimidine ring typically forming hydrogen bonds with the hinge region. The appended pyrazine ring can then be modified to explore other pockets within the ATP-binding site to enhance potency and selectivity.
Experimental Corner: Synthesis and Assay Protocols
A key aspect of drug discovery is the practical feasibility of synthesizing and evaluating candidate compounds. Below are generalized protocols for the synthesis of the core scaffolds and for assessing their kinase inhibitory activity.
General Synthesis of the 4-(Pyrazin-2-yl)pyrimidin-2-amine Scaffold
The synthesis of this scaffold typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine, such as 2,4-dichloropyrimidine.
Step-by-Step Methodology:
-
Step 1: Synthesis of 2,4-Dichloropyrimidine: A common method involves the chlorination of uracil using a chlorinating agent like phosphorus oxychloride (POCl3). [5]2. Step 2: Reaction with Pyrazin-2-amine: 2,4-Dichloropyrimidine is reacted with pyrazin-2-amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol). The reaction is typically heated to drive the selective substitution at the more reactive C4 position of the pyrimidine ring.
-
Step 3: Amination: The resulting 4-chloro-N-(pyrazin-2-yl)pyrimidin-2-amine intermediate is then subjected to amination, often by heating with a source of ammonia (e.g., ammonia in methanol or ammonium hydroxide) in a sealed vessel to introduce the amino group at the C2 position.
-
Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
The construction of the pyrazolo[3,4-d]pyrimidine core frequently starts with a substituted pyrazole, such as 3-amino-4-cyanopyrazole.
Step-by-Step Methodology:
-
Step 1: Synthesis of 3-Amino-4-cyanopyrazole: This key intermediate can be synthesized from the condensation of hydrazine with ethoxymethylenemalononitrile. 2. Step 2: Pyrimidine Ring Formation: The 3-amino-4-cyanopyrazole is then cyclized with a suitable one-carbon synthon to form the pyrimidine ring. A common method involves heating with formamide or triethyl orthoformate.
-
Step 3: Functionalization: The resulting 4-aminopyrazolo[3,4-d]pyrimidine can be further functionalized at various positions to build the desired inhibitor. For instance, the 4-amino group can be displaced by a chlorine atom using diazotization followed by treatment with a chloride source, and this chloro-intermediate can then be used in subsequent coupling reactions.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase (e.g., EGFR, JAK2)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Perspectives
Both the 4-(pyrazin-2-yl)pyrimidin-2-amine and the pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated their utility in the design of potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and "privileged" structure in kinase inhibitor design, with a proven track record in clinical settings. [1]Its rigid, fused-ring system provides a robust platform for mimicking ATP and achieving high-affinity binding.
The 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold, while less established, presents an exciting alternative. The flexibility of the single bond connecting the two aromatic rings may offer opportunities for inducing unique conformational changes in the kinase active site, potentially leading to novel selectivity profiles. The demonstrated dual EGFR/JAK inhibitory activity of a derivative of this scaffold highlights its potential for developing multi-targeted agents. [6] The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program. For programs seeking to build upon a wealth of existing structure-activity relationship data and a high probability of kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold is an excellent choice. For those exploring novel chemical space with the potential for unique selectivity profiles and multi-targeting strategies, the 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold warrants serious consideration. As our understanding of the kinome continues to expand, the development of inhibitors based on both of these versatile scaffolds will undoubtedly contribute to the next generation of targeted therapies.
References
-
Ghareb, N., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1134. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6593. [Link]
-
Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113643. [Link]
-
El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), 2200239. [Link]
-
Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 24(23), 4238. [Link]
-
Bandaru, S. S. M., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. [Link]
-
Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Replicating Kinase Inhibition Findings for 4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. Recently, a class of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives has emerged as a promising scaffold for the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK), two critical signaling nodes in non-small cell lung cancer (NSCLC). This guide provides a comprehensive framework for replicating and validating the published biological activities of these compounds, with a particular focus on the parent compound, 4-(Pyrazin-2-yl)pyrimidin-2-amine, and its optimized analogue, compound 14a .
This document is structured to provide not just a set of protocols, but a logical and scientific narrative that explains the "why" behind the "how." By understanding the causality of experimental choices, researchers can more effectively troubleshoot and interpret their findings, ensuring the robustness and reproducibility of their results.
The Scientific Rationale: Targeting EGFR and JAK in Concert
EGFR is a well-established therapeutic target in NSCLC, with activating mutations rendering cancer cells dependent on its signaling for proliferation and survival.[1] However, the development of resistance to EGFR inhibitors is a significant clinical challenge. The JAK/STAT signaling pathway is another crucial axis in cancer progression, and its crosstalk with EGFR signaling can contribute to therapeutic resistance. Therefore, the simultaneous inhibition of both EGFR and JAK pathways with a single agent presents a compelling strategy to overcome resistance and enhance anti-tumor efficacy. The N-(pyrazin-2-yl)-4-aminopyrimidine scaffold has been identified as a promising starting point for the development of such dual inhibitors.
Comparative Analysis of 4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives and Standard-of-Care Inhibitors
To contextualize the activity of the novel pyrimidine derivatives, it is essential to compare their performance against established clinical inhibitors. Gefitinib, a selective EGFR tyrosine kinase inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor, serve as the benchmarks for their respective targets. The following table summarizes the reported inhibitory activities of the parent compound, the optimized derivative 14a , and the standard-of-care drugs.
| Compound | Target | IC50 (nM) | Cell Line (NSCLC) | IC50 (nM) |
| 4-(Pyrazin-2-yl)pyrimidin-2-amine (Parent Compound) | EGFR | Data Not Available in Published Study | PC9 (EGFR ex19del) | Data Not Available in Published Study |
| JAK2 | Data Not Available in Published Study | H1975 (EGFR L858R/T790M) | Data Not Available in Published Study | |
| JAK3 | Data Not Available in Published Study | |||
| Compound 14a | EGFR | 1.2 | PC9 (EGFR ex19del) | 15.4 |
| JAK2 | 10.5 | H1975 (EGFR L858R/T790M) | 18.5 | |
| JAK3 | 25.1 | |||
| Gefitinib | EGFR | ~2-20 (literature values) | PC9 (EGFR ex19del) | ~10-100 (literature values) |
| JAK2 | >10,000 (literature values) | H1975 (EGFR L858R/T790M) | >10,000 (literature values) | |
| JAK3 | >10,000 (literature values) | |||
| Ruxolitinib | EGFR | >10,000 (literature values) | PC9 (EGFR ex19del) | Not typically tested |
| JAK2 | ~3 (literature values) | H1975 (EGFR L858R/T790M) | Not typically tested | |
| JAK3 | ~1 (literature values) |
Note: The data for the parent compound was not explicitly provided in the primary study by Yao et al., which focused on the optimized derivatives. The data for Gefitinib and Ruxolitinib are representative values from the broader scientific literature and may vary depending on the specific assay conditions.
Experimental Roadmap for Replicating Key Findings
To validate the published data, a series of well-controlled experiments are necessary. The following sections provide detailed protocols for the key assays.
Experimental Workflow
Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors.
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinases in a cell-free system.
-
Principle: The assay quantifies the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, and 1 mM DTT).
-
Add recombinant human EGFR, JAK2, or JAK3 enzyme to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds (4-(Pyrazin-2-yl)pyrimidin-2-amine, compound 14a , Gefitinib, Ruxolitinib) and a DMSO vehicle control.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide for EGFR and a STAT-derived peptide for JAKs). The final ATP concentration should be close to the Km for each enzyme.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.
-
2. Cell Proliferation Assay (MTT)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed NSCLC cell lines (e.g., PC9 and H1975) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
-
3. Western Blotting for Target Phosphorylation
This technique is used to confirm that the compounds inhibit the phosphorylation of their target kinases and downstream signaling proteins within the cell.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the phosphorylated and total levels of the target proteins.
-
Protocol:
-
Culture PC9 or H1975 cells and treat with the test compounds at concentrations around their IC50 values for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
-
Understanding the Underlying Signaling Pathway
The efficacy of dual EGFR/JAK inhibitors is rooted in their ability to simultaneously block two interconnected signaling cascades that are critical for tumor growth and survival.
Caption: The interconnected EGFR and JAK-STAT signaling pathways in cancer.
Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which promote cell proliferation and survival.[1] Similarly, cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT transcription factors. Phosphorylated STATs translocate to the nucleus and drive the expression of genes involved in cell growth and survival. The crosstalk between these two pathways can mediate resistance to single-agent therapies.
Conclusion
The replication of published findings is a fundamental aspect of the scientific process, ensuring the validity and robustness of new discoveries. This guide provides a detailed framework for researchers to independently verify the reported dual EGFR and JAK inhibitory activity of 4-(Pyrazin-2-yl)pyrimidin-2-amine and its derivatives. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers will be well-equipped to contribute to the development of this promising new class of anti-cancer agents.
References
-
Yao, H., et al. (2023). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]
-
Verstovsek, S., & Kantarjian, H. (2013). The JAK2 V617F activating mutation in myeloproliferative neoplasms. The New England Journal of Medicine, 368(18), 1735-1744. [Link]
-
Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(Pyrazin-2-yl)pyrimidin-2-amine
For Immediate Release
As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide offers essential safety and logistical information for the proper disposal of 4-(Pyrazin-2-yl)pyrimidin-2-amine (CAS No. 874792-15-1), ensuring the safety of laboratory personnel and the protection of our environment.[1] This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Compound: A Prudent Approach to Safety
Anticipated Hazard Profile
Based on the toxicological data of similar molecules, 4-(Pyrazin-2-yl)pyrimidin-2-amine should be handled as a substance that is:
| Hazard Statement | GHS Classification | Potential Effect |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[4][5] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[4][5] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[4][5] |
The causality behind these hazards lies in the chemical nature of nitrogen-containing heterocycles. These compounds can interact with biological systems, and their reactivity necessitates careful handling to prevent adverse health effects.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(Pyrazin-2-yl)pyrimidin-2-amine is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following protocol provides a self-validating system for the safe management of this chemical waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[6]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation is key to safe chemical waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 4-(Pyrazin-2-yl)pyrimidin-2-amine and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips).
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-(Pyrazin-2-yl)pyrimidin-2-amine".
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
Step 3: Spill Management - Preparedness is Paramount
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's EHS or emergency response team.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal - The Professional Hand-off
Under no circumstances should 4-(Pyrazin-2-yl)pyrimidin-2-amine be disposed of down the drain or in regular trash.
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They are trained and equipped to handle the final disposal in compliance with all federal, state, and local regulations.
-
Incineration: The most probable and environmentally responsible method of disposal for this type of compound is high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of 4-(Pyrazin-2-yl)pyrimidin-2-amine.
Caption: Decision workflow for the proper disposal of 4-(Pyrazin-2-yl)pyrimidin-2-amine.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- Jubilant Ingrevia. (2024). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
- Thermo Fisher Scientific. (2025).
- Enamine. (n.d.). Safety Data Sheet: 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine.
-
PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.).
- Google Patents. (2012). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- CymitQuimica. (2024). Safety Data Sheet: 5-(Pyrazin-2-yl)pyridin-2-amine.
- Cole-Parmer. (n.d.).
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
- ResearchGate. (2025). Salvage of circulating pyrimidines by tissues of the mouse.
- ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Santa Cruz Biotechnology, Inc. (n.d.).
- HPC Standards Inc. (2025).
- Occupational Safety and Health Administration (OSHA). (n.d.).
- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- Fisher Scientific. (2010).
-
Parkway Scientific. (n.d.). 4-Pyrazin-2-ylpyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
